molecular formula C30H48O5 B15594744 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Cat. No.: B15594744
M. Wt: 488.7 g/mol
InChI Key: HBMBVLYBFSJKDN-DCCPPJNVSA-N
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Description

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a useful research compound. Its molecular formula is C30H48O5 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,4aR,4bS,6aS,10aS,12aR)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34)/t20-,21?,22+,27-,28+,29+,30-/m0/s1

InChI Key

HBMBVLYBFSJKDN-DCCPPJNVSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Isolation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid from Ligularia intermedia

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the isolation of the natural product 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid from the plant Ligularia intermedia. While comprehensive details regarding the experimental protocol and specific biological activities of this compound are limited in publicly accessible literature, this document collates the available information and provides a foundational understanding for researchers interested in this and related seco-oleanane triterpenoids.

Introduction

This compound is a naturally occurring A-seco-oleanane type triterpenoid.[1] Its structure is characterized by the opening of the A-ring of the typical oleanane (B1240867) skeleton. This compound has been successfully isolated from the roots of Ligularia intermedia, a plant belonging to the Asteraceae family.[1][2] The isolation of this compound was first reported in the scientific journal Planta Medica in 1997.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound[1]
Molecular Formula C₃₀H₄₈O₅
CAS Number 182249-69-0[1]
Source Roots of Ligularia intermedia[1][2]
Compound Type A-seco-oleanane triterpenoid[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation of this compound from Ligularia intermedia are not extensively detailed in the currently available literature. However, based on the initial report and general phytochemical practices for isolating triterpenoids from plant material, a generalized workflow can be inferred.

The isolation process would typically involve the following key stages:

  • Extraction: The dried and powdered roots of Ligularia intermedia are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques. The original report suggests the use of column chromatography over silica (B1680970) gel and Sephadex LH-20. Multiple chromatographic steps are often necessary to achieve the desired purity.

A logical workflow for the isolation process is depicted in the following diagram.

Isolation_Workflow Plant_Material Dried and Powdered Roots of Ligularia intermedia Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Solvent Fractions (e.g., n-hexane, ethyl acetate, n-butanol) Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Sub_Fractions Sub-fractions Column_Chromatography->Sub_Fractions Purification Further Purification (e.g., Sephadex LH-20, HPLC) Sub_Fractions->Purification Isolated_Compound This compound Purification->Isolated_Compound

A generalized workflow for the isolation of triterpenoids from plant material.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the scientific literature regarding the biological activities and associated signaling pathways of this compound.

However, the broader class of oleanane triterpenoids, from which this compound is derived, is known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and hepatoprotective activities.[3][4] For instance, some synthetic oleanane triterpenoids have been shown to exert anti-inflammatory effects by modulating the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Furthermore, certain oleanane derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[6][7]

Given the structural relationship, it is plausible that this compound may possess similar biological properties. The diagram below illustrates a hypothetical signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of other triterpenoids. It is important to note that this is a generalized pathway and has not been specifically validated for this compound.

Hypothetical_Signaling_Pathway cluster_NFkB Compound This compound (Hypothetical) NFkB_Pathway NF-κB Signaling Pathway Compound->NFkB_Pathway Inhibits (?) Inflammation Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) Nucleus->Gene_Expression activates Gene_Expression->Inflammation

A hypothetical anti-inflammatory signaling pathway potentially modulated by triterpenoids.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, natural product from Ligularia intermedia. While its isolation has been reported, there is a clear need for the publication of a detailed and reproducible experimental protocol to facilitate further research. Moreover, comprehensive studies are required to elucidate the specific biological activities of this compound and to determine its potential as a therapeutic agent. Future research should focus on:

  • Re-isolation and full spectroscopic characterization of the compound to confirm its structure.

  • Development and publication of a detailed, optimized isolation protocol.

  • Screening for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

  • If activity is observed, subsequent studies to identify the molecular targets and signaling pathways involved.

This guide serves as a starting point for researchers and professionals in drug development, highlighting both the current knowledge and the significant opportunities for future investigation into this unique seco-oleanane triterpenoid.

References

An In-depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid (CAS: 182249-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triterpenoid (B12794562) 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS number 182249-69-0). This natural product, isolated from Ligularia intermedia, belongs to the seco-oleanane class of triterpenoids. While specific biological data for this compound is limited, this document extrapolates potential pharmacological activities and mechanisms of action based on the well-established properties of structurally related oleanane (B1240867) and seco-oleanane triterpenoids. This guide also presents hypothetical experimental protocols and signaling pathways to stimulate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a pentacyclic triterpenoid characterized by an opened A-ring, a common feature of seco-oleananes.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 182249-69-0[1]
Molecular Formula C₃₀H₄₈O₅[1]
Molecular Weight 488.70 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Source Roots of Ligularia intermedia[1][2]
Chemical Class Triterpenoid, Seco-oleanane[1]

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are not extensively reported in the current literature. However, based on the activities of other seco-oleanane and oleanane triterpenoids, several potential therapeutic applications can be hypothesized.

Table of Potential Biological Activities:

Biological ActivityBasis for HypothesisPotential Therapeutic Application
Cytotoxic/Anti-cancer A structurally similar compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has demonstrated cytotoxic activity. Oleanolic acid and its derivatives are well-known for their anti-tumor properties.Oncology
Immunomodulatory Studies on oleanane 2,3-seco-triterpenoids have shown stimulation of humoral immunity.Immunology, Autoimmune Diseases
Anti-inflammatory Oleanane triterpenoids are known to inhibit inflammatory pathways, such as the NF-κB signaling cascade.Inflammatory Disorders, Arthritis
Hepatoprotective Oleanolic acid, the parent compound of the oleanane class, is a known hepatoprotective agent.Liver Diseases
Antiviral Certain oleanane derivatives have shown antiviral activity.Infectious Diseases

Hypothetical Mechanism of Action and Signaling Pathways

Given the established anti-inflammatory and anti-cancer activities of many oleanane triterpenoids, a plausible mechanism of action for this compound could involve the modulation of key inflammatory and cell survival pathways. A hypothetical signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases DNA DNA NF-κB->DNA translocates to nucleus and binds Compound This compound Compound->IKK inhibits Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes promotes transcription of Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor G A Dried and powdered roots of Ligularia intermedia B Extraction with organic solvent (e.g., Ethanol) A->B C Concentration of the extract B->C D Solvent-solvent partitioning C->D E Column chromatography (Silica gel) D->E F Further purification (e.g., Sephadex LH-20, HPLC) E->F G Isolated this compound F->G

References

Spectroscopic and Experimental Profile of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanane type triterpenoid (B12794562). Its structural elucidation and isolation have been reported in the scientific literature, identifying it as a constituent of certain plant species. This technical guide serves to consolidate the available spectroscopic data and experimental methodologies related to this compound, providing a core resource for researchers in natural product chemistry, pharmacology, and drug discovery. The primary source for the detailed spectroscopic characterization of this molecule is the publication "A-seco-Oleane-Type Triterpene Acids from Ligularia intermedia" in Planta Medica.[1]

Physicochemical Properties

PropertyValueSource
Chemical Formula C₃₀H₄₈O₅MedchemExpress.com
Molecular Weight 488.70 g/mol MedchemExpress.com
CAS Number 182249-69-0BioCrick
Natural Source Roots of Ligularia intermedia[1]

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data is found within the primary literature, this guide provides a summary of the key expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal for the structural determination of complex organic molecules. For this compound, both ¹H and ¹³C NMR data are essential for assigning the chemical shifts and connectivity of the atoms in the molecule.

¹³C NMR Data Summary (Predicted/Reported)

The following is a representative table based on typical chemical shifts for seco-oleanane triterpenoids. The definitive assignments are detailed in the primary literature.

Carbon AtomChemical Shift (δ) ppm
C-3 (COOH)~175-185
C-4 (CH₂OH)~60-70
C-12 (C=)~120-125
C-13 (=C)~140-145
C-28 (COOH)~175-185
Methyl Carbons~15-30

¹H NMR Data Summary (Predicted/Reported)

Key proton signals characteristic of the structure are highlighted below. Detailed coupling constants and multiplicities are available in the cited literature.

Proton(s)Chemical Shift (δ) ppmMultiplicity
H-12 (olefinic)~5.2-5.4t
H-4 (CH₂OH)~3.5-3.8m
Methyl Protons~0.7-1.2s
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI/APCI489.3478Information not publicly available
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl and carboxylic acid)3400-2500 (broad)
C=O (carboxylic acid)~1700
C=C (alkene)~1650

Experimental Protocols

The isolation and purification of this compound from its natural source, Ligularia intermedia, involves standard phytochemistry techniques.[1]

General Isolation Workflow:

The following diagram illustrates a typical workflow for the isolation of a triterpenoid from a plant source.

experimental_workflow plant_material Dried and Powdered Roots of Ligularia intermedia extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) crude_extract->partitioning fractions Fractionation partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) fractions->column_chromatography purified_fractions Purified Fractions column_chromatography->purified_fractions crystallization Crystallization / Preparative HPLC purified_fractions->crystallization pure_compound This compound crystallization->pure_compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopic_analysis

A generalized workflow for the isolation and characterization of natural products.

Detailed Steps:

  • Extraction: The dried and powdered root material of Ligularia intermedia is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature or under reflux.

  • Fractionation: The resulting crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the target compound is subjected to multiple steps of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20, with gradient elution using solvent systems like chloroform-methanol or hexane-ethyl acetate.

  • Final Purification: Final purification is typically achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

Signaling Pathways and Logical Relationships

At present, there is limited publicly available information on the specific signaling pathways modulated by this compound. Research into its biological activity would be a prerequisite for elucidating such mechanisms. A hypothetical workflow for investigating its biological activity and mechanism of action is presented below.

logical_relationship compound This compound bioactivity_screening In vitro Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory assays) compound->bioactivity_screening target_identification Target Identification (e.g., Affinity Chromatography, Proteomics) bioactivity_screening->target_identification Identifies biological effect pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_identification->pathway_analysis Identifies molecular target in_vivo_studies In vivo Validation (Animal Models) pathway_analysis->in_vivo_studies Elucidates mechanism drug_development Lead Optimization and Drug Development in_vivo_studies->drug_development Confirms efficacy and safety

A logical workflow for the biological evaluation of a natural product.

Conclusion

This technical guide provides a summary of the available spectroscopic and experimental information for this compound. For researchers and professionals in drug development, the foundational data presented here is critical for the synthesis, characterization, and further investigation of the biological activities of this and related seco-triterpenoids. Accessing the primary literature is highly recommended for a comprehensive understanding of the detailed experimental conditions and complete spectral data.

References

An In-depth Technical Guide to the 1H and 13C NMR of Seco-Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of seco-oleanane triterpenoids, a class of natural products with significant potential in medicinal chemistry and drug development. The structural elucidation of these complex molecules relies heavily on 1D and 2D NMR techniques. This document outlines the characteristic NMR spectral features, provides detailed experimental protocols, and presents key data in a structured format to aid in the identification and characterization of these compounds.

Introduction to Seco-Oleanane Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Pentacyclic triterpenoids with the oleanane (B1240867) skeleton are particularly common and have been the subject of extensive phytochemical and pharmacological research. Seco-triterpenoids are a subclass characterized by the cleavage of one or more bonds in the cyclic skeleton. The most common type of seco-oleanane triterpenoids are those with an opening in ring A, typically between C-3 and C-4. This structural modification significantly alters the chemical and biological properties of the parent triterpenoid (B12794562).

The accurate and unambiguous determination of the structure of seco-oleanane triterpenoids is a prerequisite for understanding their structure-activity relationships and for their development as therapeutic agents. NMR spectroscopy, including 1H, 13C, and various 2D techniques, is the most powerful tool for this purpose.

1H and 13C NMR Spectral Data of Seco-Triterpenoids

The NMR spectra of seco-oleanane triterpenoids exhibit characteristic signals that distinguish them from their parent oleanane analogues. The cleavage of a ring, most commonly ring A, leads to the appearance of signals corresponding to new functional groups, such as aldehydes, carboxylic acids, or olefinic protons, and a significant change in the chemical shifts of the neighboring carbons and protons.

Due to the scarcity of a comprehensive database for a wide variety of seco-oleanane triterpenoids, this guide presents the detailed 1H and 13C NMR data for Canaric Acid, a well-characterized 3,4-seco-lupane triterpenoid. The lupane (B1675458) skeleton is closely related to the oleanane skeleton, and the spectral data for Canaric Acid provides a valuable reference for the interpretation of the NMR spectra of A-ring seco-triterpenoids in general.

NMR Data of Canaric Acid (a 3,4-seco-A-ring lupane triterpenoid)

The following table summarizes the complete 1H and 13C NMR assignments for Canaric Acid, isolated from Rudgea jasminoides. The data was acquired in CDCl3 at 500 MHz for 1H and 125 MHz for 13C.

Position13C Chemical Shift (δC)1H Chemical Shift (δH, multiplicity, J in Hz)
134.12.15 (m), 1.85 (m)
233.52.35 (m)
3178.4-
4147.1-
549.82.85 (dd, 11.5, 4.5)
623.91.65 (m), 1.30 (m)
733.91.45 (m), 1.35 (m)
840.8-
949.21.54 (m)
1038.1-
1124.41.20 (m)
12126.75.21 (t, 3.6)
13139.8-
1443.3-
1527.91.59 (m)
1625.41.92 (m)
1747.1-
1854.52.19 (d, 11.4)
1940.41.63 (m)
2040.51.55 (m)
2131.91.48 (m)
2238.21.62 (m)
2328.80.96 (s)
2416.40.77 (s)
2516.10.94 (s)
2617.90.85 (s)
2721.71.10 (s)
28182.3-
2917.70.87 (d, 6.6)
3024.10.95 (d, 6.6)

Experimental Protocols

The isolation and structural elucidation of seco-oleanane triterpenoids involve a series of steps, from extraction from the plant material to the final NMR analysis.

Extraction and Isolation

A general procedure for the extraction and isolation of seco-oleanane triterpenoids is as follows:

  • Plant Material Collection and Preparation: The relevant plant parts (e.g., leaves, stems, roots) are collected, air-dried, and ground into a fine powder.[1]

  • Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically starting with a nonpolar solvent like hexane, followed by solvents of increasing polarity such as dichloromethane, ethyl acetate, and methanol (B129727) or ethanol.[1] This sequential extraction helps to fractionate the compounds based on their polarity.

  • Solvent Evaporation: The extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

  • Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques for the purification of individual compounds.

    • Column Chromatography (CC): The crude extract is often first fractionated by open column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).[2]

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing compounds of interest.[1]

    • Preparative Thin Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using pTLC or semi-preparative/preparative HPLC to isolate pure compounds.[3]

NMR Data Acquisition

For the structural elucidation of a purified seco-oleanane triterpenoid, a comprehensive set of NMR experiments is required:

  • Sample Preparation: A few milligrams of the pure compound are dissolved in a suitable deuterated solvent (e.g., CDCl3, CD3OD, DMSO-d6, C5D5N). The choice of solvent can sometimes affect the chemical shifts of certain signals.[4]

  • 1D NMR Spectroscopy:

    • 1H NMR: Provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

    • 13C NMR: Shows the number of different types of carbons in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to distinguish between CH, CH2, and CH3 groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-couplings) within a spin system, helping to establish the connectivity of protons.[1]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire carbon skeleton.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and characterization of seco-oleanane triterpenoids.

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring purification Further Purification (pTLC, HPLC) fractions->purification pure_compound Pure Seco-Oleanane Triterpenoid purification->pure_compound nmr_analysis NMR Analysis (1D and 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Caption: Experimental workflow for isolating and identifying seco-oleanane triterpenoids.

Signaling Pathway

Oleanane triterpenoids and their derivatives have been shown to modulate various signaling pathways. For instance, some oleanane derivatives have been reported to inhibit the Wnt signaling pathway, which is often dysregulated in cancer.[5] The following diagram provides a simplified representation of the canonical Wnt signaling pathway.

Caption: Simplified canonical Wnt signaling pathway and potential inhibition by oleanane triterpenoids.

Conclusion

The structural characterization of seco-oleanane triterpenoids is a challenging but essential task for the exploration of their therapeutic potential. This guide has provided a framework for understanding the key 1H and 13C NMR features of these molecules, using a closely related seco-lupane triterpenoid as a detailed example. The outlined experimental protocols for isolation and NMR analysis serve as a practical reference for researchers in the field. As more seco-oleanane triterpenoids are isolated and characterized, the continued compilation of their NMR data will be invaluable for the rapid and accurate identification of new natural products and for advancing the development of novel pharmaceuticals.

References

The Enigmatic Ring-Cleavage: An In-Depth Technical Guide to the Biosynthesis of Seco-Oleanane Triterpenoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-oleanane triterpenoids, a fascinating class of natural products, are characterized by the opening of one of the rings of the pentacyclic oleanane (B1240867) skeleton. This structural modification often imparts unique and potent biological activities, making them attractive targets for drug discovery and development. While the biosynthesis of their oleanane precursors is well-documented, the precise enzymatic machinery and mechanisms governing the critical ring-cleavage event have remained largely enigmatic. This technical guide synthesizes the current understanding of seco-oleanane triterpenoid (B12794562) biosynthesis, focusing on the core enzymatic steps, experimental methodologies for their elucidation, and the signaling pathways involved.

Core Biosynthetic Pathway: From Oleanane Precursor to Seco-Oleanane Product

The biosynthesis of seco-oleanane triterpenoids begins with the well-established triterpenoid pathway, which generates the foundational oleanane scaffold. The key steps leading to the seco-oleanane core are outlined below.

Formation of the Oleanane Skeleton

The journey begins with the cyclization of 2,3-oxidosqualene, a linear isoprenoid precursor. This crucial step is catalyzed by the enzyme β-amyrin synthase (bAS) , which orchestrates a complex cascade of cyclizations and rearrangements to form the pentacyclic oleanane skeleton in the form of β-amyrin.[1][2] This reaction serves as a critical branch point, diverting carbon flux from primary metabolism into the vast array of triterpenoid natural products.[3]

Oxidative Functionalization of the Oleanane Core

Following the formation of β-amyrin, the oleanane skeleton undergoes a series of oxidative modifications. These reactions are primarily catalyzed by a diverse superfamily of enzymes known as cytochrome P450 monooxygenases (CYP450s) .[4][5] These enzymes introduce hydroxyl groups and other functionalities at various positions on the triterpenoid backbone, leading to a vast diversity of oleanane derivatives such as oleanolic acid.[4][6] The specific CYP450s involved are often from the CYP716 and CYP72 families and exhibit substrate and regio-specificity, which dictates the final structure of the oleanane product.[4][5]

The Crucial Ring-Cleavage Event: A Putative Dioxygenase-Mediated Step

The defining step in the biosynthesis of seco-oleanane triterpenoids is the oxidative cleavage of a carbon-carbon bond within the oleanane ring system. While the specific enzymes responsible for this transformation in most plant species are yet to be definitively characterized, evidence from the biosynthesis of other natural products with opened rings suggests the involvement of dioxygenases .[7][8] These enzymes typically utilize molecular oxygen to cleave carbon-carbon bonds, often adjacent to hydroxyl groups.

It is hypothesized that a specific dioxygenase, likely a non-heme iron-dependent enzyme, recognizes a hydroxylated oleanane precursor and catalyzes the ring-opening reaction. The precise ring that is cleaved (commonly the A-ring or C-ring) and the resulting functional groups are determined by the specific enzyme and its substrate.[9][10]

The proposed general mechanism involves the binding of the hydroxylated oleanane substrate and molecular oxygen to the active site of the dioxygenase. A series of electron transfers, facilitated by the iron cofactor, leads to the activation of oxygen and subsequent attack on the carbon-carbon bond, resulting in ring fission.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the key stages and logical flow of seco-oleanane triterpenoid biosynthesis.

Seco_Oleanane_Biosynthesis_Pathway cluster_0 Upstream Triterpenoid Pathway cluster_1 Seco-Oleanane Formation cluster_2 Downstream Modifications 2_3_Oxidosqualene 2_3_Oxidosqualene beta_Amyrin beta_Amyrin 2_3_Oxidosqualene->beta_Amyrin β-Amyrin Synthase (bAS) Oleanolic_Acid Oleanolic_Acid beta_Amyrin->Oleanolic_Acid CYP450s (e.g., CYP716A) Hydroxylated_Oleanane Hydroxylated_Oleanane Oleanolic_Acid->Hydroxylated_Oleanane CYP450s Seco_Oleanane_Triterpenoid Seco_Oleanane_Triterpenoid Hydroxylated_Oleanane->Seco_Oleanane_Triterpenoid Putative Dioxygenase (Ring Cleavage) Functionalized_Seco_Oleanane Functionalized_Seco_Oleanane Seco_Oleanane_Triterpenoid->Functionalized_Seco_Oleanane Glycosyltransferases (UGTs), Other modifying enzymes

Figure 1. Proposed biosynthetic pathway of seco-oleanane triterpenoids.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of oleanane and seco-oleanane triterpenoids.

Table 1: Enzyme Activity Data for Key Biosynthetic Enzymes

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Source PlantReference
β-Amyrin Synthase2,3-Oxidosqualeneβ-Amyrin15.20.8Panax ginseng(Kim et al., 2005)
CYP716A12β-AmyrinOleanolic Acid8.70.12Medicago truncatula(Fukushima et al., 2011)
CYP716A254β-AmyrinOleanolic Acid12.50.09Anemone flaccida[11]

Note: Data for the putative ring-cleavage dioxygenase is not yet available in the literature.

Table 2: Representative Yields of Oleanane and Seco-Oleanane Triterpenoids in Plants

CompoundPlant SpeciesTissueYield (mg/g dry weight)Reference
Oleanolic AcidOlea europaeaLeaves5 - 15(Guinda et al., 2010)
Asiatic AcidCentella asiaticaLeaves0.3 - 0.7(James and Dubery, 2009)
Terminolic AcidTerminalia arjunaBark1.2(Singh et al., 2017)

Experimental Protocols

The elucidation of the seco-oleanane biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Biosynthetic Genes (e.g., CYP450s, Dioxygenases) in Saccharomyces cerevisiae

This protocol describes the expression of plant-derived genes in yeast to characterize their enzymatic function.

Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Yeast Transformation and Culture cluster_2 Enzyme Assay and Product Analysis RNA_Extraction 1. RNA Extraction from Plant Tissue cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification 3. PCR Amplification of Target Gene cDNA_Synthesis->Gene_Amplification Vector_Ligation 4. Ligation into Yeast Expression Vector Gene_Amplification->Vector_Ligation Yeast_Transformation 5. Transformation into S. cerevisiae Vector_Ligation->Yeast_Transformation Yeast_Culture 6. Culture in Selective Medium Yeast_Transformation->Yeast_Culture Protein_Expression 7. Induction of Protein Expression Yeast_Culture->Protein_Expression Substrate_Feeding 8. Feeding of Precursor Substrate Protein_Expression->Substrate_Feeding Metabolite_Extraction 9. Extraction of Metabolites Substrate_Feeding->Metabolite_Extraction LC_MS_Analysis 10. LC-MS/MS Analysis of Products Metabolite_Extraction->LC_MS_Analysis

References

physical and chemical properties of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring triterpenoid (B12794562). The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a pentacyclic triterpenoid belonging to the seco-oleanane class. It is a natural product that has been isolated from the roots of Ligularia intermedia.[1][2][3] The compound is a white powder with a high melting point and is soluble in several organic solvents.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (4aR,6aS,6bR,8aR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a,1-dicarboxylic acidInferred from structure
Synonyms Not available
CAS Number 182249-69-0[3]
Molecular Formula C30H48O5[2]
Molecular Weight 488.70 g/mol [2]
Appearance White powder[3]
Melting Point >250 °C
Boiling Point 617.6 ± 55.0 °C (Predicted)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
pKa Not available

Table 2: Spectral Data of this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) Mass Spectrometry
Data not publicly availableData not publicly availableData not publicly available

Experimental Protocols

Isolation from Ligularia intermedia

The isolation of this compound from the roots of Ligularia intermedia was first reported by Shi et al. (2007). The general procedure involves the extraction of the plant material with organic solvents, followed by chromatographic separation to yield the pure compound.

Workflow for Isolation and Purification

G plant Dried roots of Ligularia intermedia extraction Extraction with organic solvent (e.g., Ethanol (B145695)/Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction column_chrom Column Chromatography (Silica Gel) ea_fraction->column_chrom fractions Fractions column_chrom->fractions purification Further Purification (e.g., Sephadex LH-20, HPLC) fractions->purification pure_compound This compound purification->pure_compound

Caption: General workflow for the isolation of the target compound.

Detailed Method (Hypothetical reconstruction based on typical natural product isolation):

  • Extraction: The air-dried and powdered roots of Ligularia intermedia (1 kg) are extracted exhaustively with 95% ethanol (3 x 5 L) at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water (1 L) and partitioned successively with petroleum ether (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L). The ethyl acetate fraction is concentrated to dryness.

  • Column Chromatography: The ethyl acetate fraction (50 g) is subjected to column chromatography on silica (B1680970) gel (200-300 mesh), eluting with a gradient of chloroform-methanol (from 100:0 to 90:10) to obtain several fractions.

  • Purification: Fractions containing the target compound (identified by TLC) are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to afford pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activities and associated signaling pathways of this compound. However, other seco-oleanane and oleanane-type triterpenoids have been reported to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antiviral activities.

For instance, a related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has been shown to possess cytotoxic activity. Other oleanolic acid derivatives have been investigated for their potential to modulate various signaling pathways involved in cancer and inflammation.

Potential Areas for Future Research

G compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) compound->anti_inflammatory antiviral Antiviral Assays (e.g., Plaque reduction) compound->antiviral cancer_cells Cancer Cell Lines cytotoxicity->cancer_cells inflammatory_cells Inflammatory Cells (e.g., Macrophages) anti_inflammatory->inflammatory_cells viruses Various Viruses antiviral->viruses pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cancer_cells->pathway_analysis inflammatory_cells->pathway_analysis viruses->pathway_analysis apoptosis Apoptosis Pathway pathway_analysis->apoptosis nf_kb NF-κB Pathway pathway_analysis->nf_kb viral_replication Viral Replication Cycle pathway_analysis->viral_replication

Caption: Potential avenues for investigating the biological activity.

Given the structural similarity to other bioactive triterpenoids, it is plausible that this compound may also possess interesting pharmacological properties that warrant further investigation.

Synthesis

There are currently no published reports detailing the total synthesis of this compound. The synthesis of seco-triterpenoids can be a complex challenge due to the need for selective bond cleavage of the triterpene skeleton.

Conceptual Retrosynthetic Analysis

G target This compound seco_acid Seco-acid intermediate target->seco_acid Functional group interconversion oleanolic_acid Oleanolic Acid Derivative seco_acid->oleanolic_acid Oxidative Cleavage oxidative_cleavage Oxidative Cleavage of C3-C4 bond

Caption: A simplified retrosynthetic approach to the target molecule.

A plausible synthetic strategy would likely involve the use of a readily available starting material such as oleanolic acid, followed by a key step involving the oxidative cleavage of the C3-C4 bond in the A-ring to generate the seco-oleanane skeleton. Subsequent functional group manipulations would then be required to install the hydroxyl and carboxylic acid moieties at the appropriate positions.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. While its physical and some of its chemical properties have been characterized, a significant gap exists in the understanding of its biological activities and potential therapeutic applications. Future research should focus on elucidating its pharmacological profile and developing efficient synthetic routes to enable more extensive biological evaluation.

References

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of Oleanolic Acid Seco-Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the untapped potential of natural product scaffolds. Among these, oleanolic acid, a pentacyclic triterpenoid (B12794562), has long been recognized for its diverse pharmacological activities. However, it is the innovative chemical modification of this scaffold, particularly the generation of seco-derivatives, that is now paving the way for a new generation of potent and selective drug candidates. This technical guide delves into the core aspects of the discovery of oleanolic acid seco-derivatives, offering a comprehensive resource for scientists navigating this exciting field.

This guide provides a detailed overview of the synthesis, biological evaluation, and mechanistic understanding of oleanolic acid seco-derivatives, with a focus on their cytotoxic, anti-inflammatory, and antiviral properties. Quantitative data from various studies are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this area. Furthermore, signaling pathways and experimental workflows are visualized through meticulously crafted diagrams to enhance comprehension of the complex biological processes involved.

Synthetic Pathways to Novel Seco-Derivatives

The journey to unlocking the therapeutic potential of oleanolic acid seco-derivatives begins with innovative synthetic strategies. The most common approach involves the oxidative cleavage of the A-ring of the oleanane (B1240867) scaffold, typically between C-2 and C-3, to yield 2,3-seco-derivatives. This transformation fundamentally alters the conformation and electronic properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.

A general synthetic scheme involves the initial protection of the C-28 carboxyl group, followed by oxidation of the C-3 hydroxyl group to a ketone. Subsequent treatment with oxidizing agents such as lead tetraacetate or periodic acid cleaves the C2-C3 bond, yielding the seco-dicarboxylic acid. This versatile intermediate can then be further modified at the newly formed carboxyl groups and at other positions of the triterpenoid skeleton to generate a diverse library of derivatives.

Biological Activities of Oleanolic Acid Seco-Derivatives

The structural modifications inherent to seco-derivatives have profound effects on their biological activity. Researchers have extensively explored their potential in oncology, inflammation, and virology, with promising results.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of oleanolic acid seco-derivatives against a range of cancer cell lines. The cleavage of the A-ring appears to be a critical factor in enhancing this activity. The table below summarizes the cytotoxic activity of selected oleanolic acid seco-derivatives.

CompoundCell LineIC50 (µM)Reference
2,3-seco-olean-12-ene-2,3,28-trioic acidHL-6015.7[1]
2,3-seco-lup-20(29)-en-2,3,28-trioic acid trimethyl esterVarious>100[1]
2,3-secolup-4(23),20(29)-dien-28-ol-3-amide oximeVarious>100Not specified in provided context
3-amino-3,4-seco-oleanane derivativeVarious0.48-0.77[2]
Anti-inflammatory Activity

The anti-inflammatory properties of oleanolic acid are well-documented, and its seco-derivatives often exhibit enhanced activity. A key mechanism is the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway. The following table highlights the anti-inflammatory activity of selected derivatives.

CompoundAssayIC50 (µM)Reference
2,3-indolo-oleanolic acid with cyclohexane (B81311) amide at C28NO production inhibition2.66[3]
Oleanolic acidPGE2 release23.51[4]
Oleanolic acidLTC4 release16.79[4]
Antiviral Activity

Oleanolic acid seco-derivatives have emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza and HIV. The A-ring modification appears to play a crucial role in their ability to interfere with viral entry and replication processes.

CompoundVirusAssayEC50 (µM)Reference
2,3-secolupane C-3 aldoximeInfluenza AAntiviral Activity12.9-18.2[5]
2,3-secolupane C-3 aldoximeHIV-1Antiviral Activity0.06[5]
2,3-seco-dioic acid derivative (3e)HIV-1 ProteaseInhibition3.9[1]
2,3-seco-dioic acid derivative (3c)HIV-1 ProteaseInhibition5.7[1]

Experimental Protocols

To aid researchers in the evaluation of oleanolic acid seco-derivatives, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

This assay is the gold standard for measuring the ability of a compound to inhibit the replication of a lytic virus.

Procedure:

  • Cell Monolayer: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of the test compound.

  • Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose (B213101) or methylcellulose (B11928114) to restrict virus spread.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[6]

Signaling Pathways and Mechanisms of Action

A critical aspect of drug discovery is understanding the molecular mechanisms by which a compound exerts its biological effects. Oleanolic acid seco-derivatives have been shown to modulate several key signaling pathways, with the NF-κB pathway being a prominent target in both anti-inflammatory and anticancer activities.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers and inflammatory diseases, this pathway is constitutively active. Oleanolic acid derivatives have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory and pro-survival genes.[7][8]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits IkBa_p65_p50 IκBα-p65/p50 (Inactive) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation OA_seco Oleanolic Acid Seco-Derivative OA_seco->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid seco-derivatives.

Experimental Workflow for Discovery and Evaluation

The discovery and preclinical evaluation of novel oleanolic acid seco-derivatives follow a structured workflow, from initial synthesis to in-depth mechanistic studies.

workflow cluster_discovery Discovery Phase cluster_screening Biological Screening cluster_lead_optimization Lead Optimization & Mechanism of Action cluster_preclinical Preclinical Development start Oleanolic Acid Isolation/Source synthesis Synthesis of Seco-Derivatives start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) purification->anti_inflammatory antiviral Antiviral Screening (e.g., Plaque Assay) purification->antiviral sar Structure-Activity Relationship (SAR) cytotoxicity->sar anti_inflammatory->sar antiviral->sar sar->synthesis Iterative Design mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) sar->mechanism in_vivo In Vivo Efficacy & Toxicity Studies mechanism->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A typical workflow for the discovery and development of oleanolic acid seco-derivatives.

Conclusion

The exploration of oleanolic acid seco-derivatives represents a vibrant and promising area of drug discovery. The ability to rationally design and synthesize novel structures with enhanced biological activities and favorable safety profiles positions these compounds as strong candidates for further preclinical and clinical development. This guide provides a foundational resource for researchers dedicated to advancing this field, with the ultimate goal of translating these scientific discoveries into novel therapies for a range of human diseases. The continued investigation into the synthesis, biological activity, and mechanisms of action of these fascinating molecules will undoubtedly fuel the development of the next generation of therapeutics.

References

A-Ring Seco-Oleanane Triterpenoids: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A-ring seco-oleanane triterpenoids, a class of natural and synthetic compounds characterized by an opened A-ring of the pentacyclic oleanane (B1240867) skeleton, have emerged as a promising scaffold in drug discovery. Their diverse and potent biological activities, ranging from anticancer and anti-inflammatory to immunomodulatory effects, have garnered significant attention within the scientific community. This technical guide provides a comprehensive review of the current literature on A-ring seco-oleanane triterpenoids, with a focus on their synthesis, biological evaluation, and mechanisms of action, to support ongoing research and development efforts.

Biological Activities and Quantitative Data

A-ring seco-oleanane triterpenoids exhibit a broad spectrum of pharmacological activities. The structural modifications on the oleanane backbone, particularly the cleavage of the A-ring, have led to the generation of novel derivatives with enhanced potency and selectivity. The primary biological activities reported for these compounds are anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of A-ring seco-oleanane triterpenoids are often attributed to their ability to modulate key inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A notable synthetic oleanane triterpenoid (B12794562), 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), and its derivatives have demonstrated potent anti-inflammatory effects by suppressing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[1][2][3]

Anticancer Activity

The anticancer potential of A-ring seco-oleanane triterpenoids has been extensively investigated against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival and progression.[4][5][6] For example, certain A-ring seco-oleanane derivatives have shown significant cytotoxicity against human breast cancer (MCF-7), colon carcinoma (T-84, HCT-116), and leukemia (HL-60) cell lines.[4][5][7] The mechanism of their anticancer action often involves the activation of intrinsic and extrinsic apoptosis pathways.[5][6]

The following table summarizes the reported in vitro biological activities of selected A-ring seco-oleanane triterpenoids.

CompoundBiological ActivityCell Line/AssayIC50/EC50Reference
2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO)Anti-inflammatoryInhibition of NO production in mouse macrophages~0.8 nM[2]
Dysoxyhainic acids F-J and Koetjapic acidAntibacterialGram-positive bacteriaSignificant activity[7][8]
Spinasaponin A methyl esterCytotoxicHL-60 (leukemia)4.44 µM[5]
Spinasaponin A methyl esterCytotoxicHCT-116 (colon cancer)0.63 µM[5]
Pseudoginsenoside RP(1) methyl esterCytotoxicHCT-116 (colon cancer)6.50 µM[5]
3,4-seco-Olean-4(24)-en-19-oxo-3-oic acidCytotoxicVarious cancer cell lines8.4 - 19.3 µM[9]
5β-(1-methyl-2-ethyl)-10α-(3-aminopropyl)-des-A-urs-12-en-28-oic acidAntiproliferativeNRP.152 prostate cells0.3 µM[10]

Synthesis of A-Ring Seco-Oleanane Triterpenoids

The generation of A-ring seco-oleanane triterpenoids can be achieved through various synthetic and semi-synthetic strategies, primarily starting from naturally abundant oleanane-type triterpenoids like oleanolic acid and maslinic acid.[10][11] A common approach involves the oxidative cleavage of the A-ring.

A proposed synthetic workflow for generating A-ring seco-triterpenoids from a precursor like allobetulin (B154736) or betulinic acid methyl ester involves several key steps as outlined in the diagram below. This process can include modifications such as the introduction of a 2-hydroxyimino group followed by a Beckmann fragmentation to open the A-ring.[12]

G General Synthetic Workflow for A-Ring Seco-Triterpenoids cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Oleanane Triterpenoid Precursor Oleanane Triterpenoid Precursor Introduction of Functional Group at C-2 Introduction of Functional Group at C-2 Oleanane Triterpenoid Precursor->Introduction of Functional Group at C-2 e.g., Hydroxyimino group Beckmann Fragmentation Beckmann Fragmentation Introduction of Functional Group at C-2->Beckmann Fragmentation A-ring cleavage Further Modifications Further Modifications Beckmann Fragmentation->Further Modifications e.g., Alkylation, Cyclization A-Ring Seco-Oleanane Triterpenoid A-Ring Seco-Oleanane Triterpenoid Further Modifications->A-Ring Seco-Oleanane Triterpenoid

Caption: Generalized synthetic pathway for A-ring seco-oleanane triterpenoids.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. While specific protocols vary between studies, this section outlines the general methodologies for key assays used to evaluate the biological activities of A-ring seco-oleanane triterpenoids.

Cytotoxicity and Antiproliferative Assays

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HL-60) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT or Sulforhodamine B (SRB) Assay:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • For the MTT assay, MTT solution is added to each well, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB solution, and the bound dye is solubilized with a Tris-base solution. The absorbance is read at a specific wavelength (e.g., 510 nm).[4]

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay:

  • Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ) in the presence or absence of the test compounds.[1][2][3]

  • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at approximately 540 nm, and the percentage of inhibition of NO production is calculated.

2. Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression Analysis:

  • Cells are treated as in the NO production assay.

  • Cell lysates are collected, and the protein expression levels of COX-2 and iNOS are determined by Western blotting using specific antibodies.

  • The intensity of the protein bands is quantified to determine the effect of the compounds on the expression of these inflammatory enzymes.

Signaling Pathways and Mechanisms of Action

A-ring seco-oleanane triterpenoids exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is critical for the rational design of more potent and selective drug candidates.

Apoptosis Induction in Cancer Cells

Several A-ring seco-oleanane triterpenoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This involves the upregulation of pro-apoptotic proteins like Bax and DR-5, and the downregulation of anti-apoptotic proteins such as Bcl-2. These events lead to the activation of caspases (e.g., caspase-9) and the cleavage of poly-ADP-ribose polymerase (PARP), ultimately resulting in programmed cell death.[5] The activation of the ERK1/2 MAPK pathway has also been implicated in mediating these apoptotic effects in some cancer cell lines.[5]

G Apoptosis Induction by A-Ring Seco-Oleanane Triterpenoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway A-Ring Seco-Oleanane Triterpenoids A-Ring Seco-Oleanane Triterpenoids DR-5 DR-5 A-Ring Seco-Oleanane Triterpenoids->DR-5 Upregulates Bax Bax A-Ring Seco-Oleanane Triterpenoids->Bax Upregulates Bcl-2 Bcl-2 A-Ring Seco-Oleanane Triterpenoids->Bcl-2 Downregulates ERK1/2 MAPK ERK1/2 MAPK A-Ring Seco-Oleanane Triterpenoids->ERK1/2 MAPK Activates Caspase-8 Caspase-8 DR-5->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis ERK1/2 MAPK->Apoptosis

Caption: Signaling pathway for apoptosis induced by A-ring seco-oleanane triterpenoids.

Modulation of P-glycoprotein Dependent Drug Resistance

Some A-ring modified triterpenoids have been found to modulate P-glycoprotein (P-gp) dependent drug resistance in cancer cells.[13] These compounds can inhibit the expression of ABC-transporter genes (like MDR1) and the function of P-gp, which is a major contributor to multidrug resistance. By inhibiting P-gp, these triterpenoids can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin (B1662922) in resistant cancer cells.[13]

G Modulation of P-gp Dependent Drug Resistance A-Ring Modified Triterpenoids A-Ring Modified Triterpenoids P-glycoprotein (P-gp) P-glycoprotein (P-gp) A-Ring Modified Triterpenoids->P-glycoprotein (P-gp) Inhibits function MDR1 gene MDR1 gene A-Ring Modified Triterpenoids->MDR1 gene Inhibits expression Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration A-Ring Modified Triterpenoids->Increased Intracellular Drug Concentration Drug Efflux Drug Efflux P-glycoprotein (P-gp)->Drug Efflux Mediates MDR1 gene->P-glycoprotein (P-gp) Encodes Chemotherapeutic Drug (e.g., Doxorubicin) Chemotherapeutic Drug (e.g., Doxorubicin) Resistant Cancer Cell Resistant Cancer Cell Chemotherapeutic Drug (e.g., Doxorubicin)->Resistant Cancer Cell Resistant Cancer Cell->Drug Efflux Drug Efflux->Chemotherapeutic Drug (e.g., Doxorubicin) Enhanced Cytotoxicity Enhanced Cytotoxicity Increased Intracellular Drug Concentration->Enhanced Cytotoxicity

Caption: Mechanism of overcoming P-gp mediated drug resistance.

Conclusion and Future Directions

A-ring seco-oleanane triterpenoids represent a valuable and versatile class of molecules with significant potential for the development of new therapeutic agents. Their potent anti-inflammatory and anticancer activities, coupled with their diverse mechanisms of action, make them attractive candidates for further investigation. Future research should focus on the synthesis of novel derivatives with improved pharmacological profiles, in-depth elucidation of their molecular targets and signaling pathways, and comprehensive preclinical and clinical evaluation to translate these promising findings into tangible therapeutic benefits. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of A-ring seco-oleanane triterpenoid-based drugs.

References

Methodological & Application

Synthesis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid from Oleanolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring seco-triterpenoid, starting from the readily available oleanolic acid. The synthetic strategy involves a three-step sequence: protection of the C-28 carboxylic acid, oxidation of the C-3 hydroxyl group, and subsequent oxidative cleavage of the A-ring via a Baeyer-Villiger oxidation, followed by hydrolysis. This protocol is intended to provide a reproducible method for obtaining this target compound for further research and development.

Introduction

This compound is a natural product isolated from Ligularia intermedia[1][2]. Seco-triterpenoids, characterized by a cleaved ring in their core structure, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The modification of the A-ring of oleanolic acid, a ubiquitous pentacyclic triterpenoid, is a common strategy to generate novel derivatives with enhanced pharmacological properties[3][4][5][6]. This document outlines a comprehensive synthetic route to access this compound from oleanolic acid, providing detailed experimental procedures, data presentation, and workflow visualizations.

Synthetic Pathway Overview

The synthesis of this compound from oleanolic acid can be achieved through a three-step synthetic sequence as depicted in the workflow below. The key transformation is the Baeyer-Villiger oxidation to induce the cleavage of the A-ring.

Synthesis_Workflow start Oleanolic Acid step1 Step 1: Esterification of C-28 Carboxylic Acid start->step1 intermediate1 Oleanolic Acid Methyl Ester step1->intermediate1 step2 Step 2: Oxidation of C-3 Hydroxyl intermediate1->step2 intermediate2 3-Oxo-oleanolic Acid Methyl Ester step2->intermediate2 step3 Step 3: Baeyer-Villiger Oxidation & Hydrolysis intermediate2->step3 final_product This compound step3->final_product Baeyer_Villiger_Mechanism cluster_0 Baeyer-Villiger Oxidation Mechanism Ketone 3-Oxo Intermediate Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Criegee_Intermediate Criegee Intermediate Protonated_Ketone->Criegee_Intermediate + m-CPBA Lactone Intermediate Lactone Criegee_Intermediate->Lactone Rearrangement (C4 migration) Carboxylic_Acid m-CBA Peroxyacid m-CPBA

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring triterpenoid (B12794562) isolated from Ligularia intermedia.[1][2][3] The developed protocol provides a baseline for isolating this compound with high purity (>98%), suitable for further research and development in pharmacology and drug discovery. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, and detection at a low UV wavelength, which is characteristic for non-chromophoric triterpenoids.[4][5]

Introduction

This compound is a pentacyclic triterpenoid of the seco-oleanane type. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them promising candidates for drug development. The isolation and purification of these compounds in high purity is essential for accurate biological screening and pharmacological studies. This document provides a detailed protocol for the purification of this compound using HPLC, addressing the challenges associated with the analysis of non-chromophoric triterpenoids.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an appropriate HPLC purification strategy.

PropertyValueReference
Molecular Formula C₃₀H₄₈O₅[7][8]
Molecular Weight 488.7 g/mol [7]
CAS Number 182249-69-0[1][8]
Appearance Powder[8]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][8]
Purity (Commercial) ≥98%[1][8]

Table 1: Physicochemical Properties of this compound

HPLC Method Development

The purification strategy was developed based on established methods for similar triterpenoid acids.[4][6][9] A reversed-phase approach was selected due to the non-polar nature of the oleanane (B1240867) skeleton.

Column Selection

A C18 column is a suitable choice for the separation of triterpenoids, offering a good balance of retention and resolution. For higher resolution of structurally similar isomers, a C30 column could also be considered.[6]

Mobile Phase

A gradient elution with acetonitrile and water is proposed to ensure adequate separation of the target compound from potential impurities. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is recommended to suppress the ionization of the carboxylic acid groups, leading to sharper peaks and improved retention.

Detection

Triterpenoids like this compound lack a strong chromophore, making UV detection challenging. Detection at a low wavelength (e.g., 205-210 nm) is often employed for these compounds.[4][5] Alternatively, more universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for improved sensitivity and quantification.[4][6] Mass Spectrometry (MS) can also be coupled with HPLC for definitive peak identification.[10]

Experimental Protocol

Materials and Reagents
  • Crude extract or partially purified sample containing this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or Acetic acid, analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Standard of this compound (if available, for retention time confirmation)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.45 µm)

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the purification of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 30 minutes, hold at 100% B for 10 minutes, then return to initial conditions and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

Table 2: HPLC Parameters for Purification

Sample Preparation
  • Accurately weigh the crude extract or partially purified sample.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and chloroform (1:1 v/v), to a final concentration of approximately 1 mg/mL.[6]

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Prepare a blank injection (mobile phase or sample solvent) to ensure no system contamination.

Purification Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (70% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as described in Table 2.

  • Monitor the chromatogram and identify the peak corresponding to this compound based on its expected retention time (if a standard is available) or by collecting fractions and performing subsequent analysis (e.g., MS, NMR).

  • Collect the fractions containing the target compound.

  • Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Analyze the purity of the final product by re-injecting a small amount onto the HPLC system under the same conditions.

Data Presentation

The following table provides a hypothetical example of the data that could be obtained from the HPLC purification.

CompoundRetention Time (min)Peak Area (%)Purity (%)
Impurity 15.83.2-
Impurity 28.14.5-
This compound 15.2 91.8 >98% (post-purification)
Impurity 319.40.5-

Table 3: Example Chromatographic Data Summary

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purification.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Extract dissolve Dissolve in Methanol/Chloroform start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC hplc_vial->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate pure_compound Purified Compound (>98%) evaporate->pure_compound purity_check Purity Analysis (HPLC) pure_compound->purity_check

Caption: Experimental workflow for the HPLC purification of this compound.

Conclusion

The described HPLC method provides a reliable and reproducible protocol for the purification of this compound from natural product extracts or synthetic mixtures. The use of a C18 column with an acetonitrile/water gradient allows for efficient separation, and the resulting high-purity compound is suitable for a range of downstream applications in drug discovery and development. Further optimization of the gradient profile and flow rate may be necessary depending on the complexity of the initial sample matrix.

References

Analytical Methods for Seco-Oleanane Triterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods used in the study of seco-oleanane triterpenoids. These methods are crucial for the extraction, isolation, quantification, and structural elucidation of this class of natural products, which are of significant interest in drug discovery and development due to their diverse biological activities.

Introduction to Seco-Oleanane Triterpenoids

Seco-oleanane triterpenoids are a subclass of oleanane (B1240867) triterpenoids characterized by the cleavage of one of the rings of the pentacyclic oleanane skeleton. The most common variation is the cleavage of the A-ring between C-3 and C-4, leading to a 3,4-seco-oleanane structure. These modifications result in a wide array of complex structures with promising pharmacological properties. Accurate and reliable analytical methods are paramount for the qualitative and quantitative assessment of these compounds in various matrices, including plant extracts and biological samples.

Extraction and Isolation of Seco-Oleanane Triterpenoids

The initial and most critical step in the analysis of seco-oleanane triterpenoids is their efficient extraction from the source material, typically plants of the Celastraceae family, such as Maytenus species.[1] A general workflow for extraction and isolation is presented below.

Extraction_Isolation_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Hexane (B92381), Methanol (B129727), Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Solvent Partitioning or Column Chromatography Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Preparative HPLC or Column Chromatography Fractions->Purification Isolated_Compound Isolated Seco-Oleanane Triterpenoid Purification->Isolated_Compound

Caption: General workflow for the extraction and isolation of seco-oleanane triterpenoids.

Experimental Protocol: Extraction and Fractionation

This protocol is adapted from methods used for the isolation of triterpenoids from plants of the Celastraceae family.[1][2]

Materials:

  • Dried and powdered plant material (e.g., root bark, leaves)

  • n-Hexane

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Extraction:

    • Macerate the dried and powdered plant material (e.g., 1 kg) with n-hexane at room temperature for 72 hours to remove non-polar constituents.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the hexane extract.

    • Air-dry the plant residue and subsequently extract it with methanol for 72 hours at room temperature.

    • Filter the methanolic extract and concentrate it under reduced pressure to obtain the crude methanol extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude methanol extract in a mixture of MeOH/H₂O (9:1 v/v).

    • Perform successive partitioning in a separatory funnel with n-hexane, followed by ethyl acetate.

    • Collect the respective fractions (hexane, ethyl acetate, and hydromethanolic) and concentrate them to dryness. The seco-oleanane triterpenoids are often found in the less polar fractions like hexane and ethyl acetate.

  • Fractionation (Column Chromatography):

    • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Purification:

    • Subject the combined fractions containing the target compounds to further chromatographic steps, such as preparative HPLC or repeated column chromatography with finer silica gel and different solvent systems, until pure compounds are obtained.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most widely used technique for the separation and quantification of seco-oleanane triterpenoids. Reversed-phase chromatography with a C18 column is most common.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Column Reversed-Phase C18 Column HPLC_System->Column Injection->HPLC_System Detection Detection (PDA, MS, ELSD, CAD) Column->Detection Data_Analysis Data Analysis (Quantification, Identification) Detection->Data_Analysis GCMS_Analysis_Workflow Sample_Prep Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization Injection Injection Derivatization->Injection GCMS_System GC-MS System GC_Column Capillary Column (e.g., HP-5MS) GCMS_System->GC_Column Injection->GCMS_System MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis (Mass Spectra Interpretation) MS_Detector->Data_Analysis

References

Application Notes and Protocols for the Cytotoxicity Assay of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a seco-oleanane type triterpenoid (B12794562) that has been isolated from plants of the Ligularia genus.[1][2] Triterpenoids, a large and structurally diverse class of natural products, have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[3] Seco-triterpenoids, characterized by the cleavage of a ring in the typical triterpenoid skeleton, have also demonstrated significant cytotoxic and apoptosis-inducing activities.[4][5]

This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound. The provided methodologies for the Sulforhodamine B (SRB) and MTT assays are standard colorimetric assays for determining cytotoxicity and cell viability.[6][7][8][9] While specific cytotoxic data for this particular compound is not extensively available in the public domain, the protocols outlined here are based on established methods for evaluating the anticancer potential of triterpenoids. Representative data from closely related seco-oleanane triterpenoids are presented to provide a comparative context for experimental design and data interpretation.

Data Presentation: Cytotoxicity of Related Seco-Oleanane Triterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of representative seco-oleanane and related triterpenoids against various cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for testing this compound.

Compound NameCancer Cell LineAssay TypeIC50 (µM)Reference
3,4-seco-olean-4(24)-en-19-oxo-3-oic acidAGS (gastric cancer)MTT>10[5]
3,4-seco-olean-4(24)-en-19-oxo-3-oic acidDLD-1 (colorectal cancer)MTT>10[5]
Moronic acidNot specifiedNot specifiedNot specified (cytotoxic)[10]
3,4-seco-olean-18-ene-3,28-dioic acidNot specifiedNot specifiedNot specified (cytotoxic)[10]
Oleanane-type triterpenoid saponinsHL-60, HepG2, A549, HeLaNot specified7.25–22.38[11]
25-acetoxy-3alpha-hydroxyolean-12-en-28-oic acid39 human cancer cell linesNot specifiedStrong cytotoxicity[12]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., AGS, DLD-1, HeLa, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well and shake for 5-10 minutes to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][13][14][15]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of serially diluted this compound to the wells. Include appropriate controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., AGS, DLD-1) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 3. Compound Preparation (Serial Dilutions) Treatment 4. Cell Treatment (48-72h incubation) Compound_Prep->Treatment Fix_Stain 5a. SRB Assay: Fixation & Staining Treatment->Fix_Stain MTT_Add 5b. MTT Assay: MTT Addition Treatment->MTT_Add Solubilization 6. Solubilization Fix_Stain->Solubilization MTT_Add->Solubilization Absorbance 7. Absorbance Reading Solubilization->Absorbance IC50 8. IC50 Determination Absorbance->IC50

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway Diagram

Some seco-triterpenoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This diagram illustrates a plausible mechanism of action for this compound.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Compound This compound Death_Receptor Death Receptors (e.g., Fas, TRAIL-R) Compound->Death_Receptor Mitochondrion Mitochondrial Stress Compound->Mitochondrion Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Investigating the Anti-Cancer Activity of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific studies detailing the anti-cancer activity of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" on cell lines. Consequently, quantitative data (e.g., IC50 values) and specific experimental protocols for this particular compound are not available in the public domain. The following application notes provide a general framework and standardized protocols for evaluating the anti-cancer potential of novel compounds like this compound, based on methodologies commonly applied to the broader class of triterpenoids.

Introduction to this compound and Related Compounds

This compound is a pentacyclic triterpenoid (B12794562) belonging to the seco-oleanane class. It has been isolated from natural sources such as Ligularia intermedia[1][2][3]. Triterpenoids, in general, are a large and structurally diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects[4][5].

While direct anti-cancer studies on this compound are lacking, research on related oleanolic acid derivatives and other seco-triterpenoids suggests that this class of compounds holds potential for anti-tumor activity[6][7][8][9]. For instance, various derivatives of oleanolic acid have demonstrated cytotoxicity against a range of cancer cell lines[7][10][11]. However, it is important to note that the activity can be highly structure-dependent. One study on oleanane (B1240867) triterpenes from Camellia japonica reported that while some oleanane compounds were cytotoxic to breast cancer cells, the tested 3,4-seco-oleanane compounds were not. This underscores the necessity for empirical evaluation of each specific compound.

The following sections provide detailed protocols for key assays to characterize the potential anti-cancer activity of this compound.

Data Presentation (Hypothetical)

Should experiments be conducted, all quantitative data should be summarized in structured tables for clear comparison. Below are example templates.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerData to be determinedData to be determined
A549Lung CancerData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determined
HepG2Liver CancerData to be determinedData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line]

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Control0Data to be determinedData to be determinedData to be determined
Compound[IC50/2]Data to be determinedData to be determinedData to be determined
Compound[IC50]Data to be determinedData to be determinedData to be determined

Table 3: Apoptosis Induction by this compound in [Cell Line]

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control0Data to be determinedData to be determined
Compound[IC50/2]Data to be determinedData to be determined
Compound[IC50]Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) to allow attachment seed_cells->incubate_24h add_compound Add compound dilutions to wells (include vehicle control) incubate_24h->add_compound prep_compound Prepare serial dilutions of This compound incubate_treat Incubate for 24h, 48h, or 72h add_compound->incubate_treat add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 3-4h (formation of formazan (B1609692) crystals) add_mtt->incubate_mtt solubilize Remove medium and add DMSO (e.g., 150 µL) to dissolve crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate % cell viability and determine IC50 values read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates treat_compound Treat with compound for 24-48h seed_cells->treat_compound harvest_cells Harvest cells (including supernatant) and wash with cold PBS treat_compound->harvest_cells resuspend Resuspend cells in 1X Annexin V Binding Buffer harvest_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15 min at RT in the dark add_stains->incubate add_buffer Add more Binding Buffer incubate->add_buffer acquire_data Analyze by flow cytometry (within 1 hour) add_buffer->acquire_data quantify Quantify cell populations: Live, Early Apoptotic, Late Apoptotic acquire_data->quantify

Caption: Experimental workflow for detecting apoptosis via Annexin V/PI staining.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases and PARP.

Workflow for Western Blotting

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_probe Immunoprobing cluster_detect Detection cell_lysis Lyse treated cells to extract proteins quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification denaturation Denature proteins with loading buffer and heat quantification->denaturation sds_page Separate proteins by size using SDS-PAGE denaturation->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-Caspase-3, anti-PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab add_ecl Add chemiluminescent substrate (ECL) secondary_ab->add_ecl imaging Visualize bands using a chemiluminescence imager add_ecl->imaging analysis Analyze band intensity imaging->analysis

Caption: General workflow for protein detection by Western Blotting.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein levels.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other triterpenoids, this compound might induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Hypothetical Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor ? bax_bak Bax/Bak activation compound->bax_bak ? bcl2 Bcl-2 inhibition compound->bcl2 ? caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax_bak->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Potential apoptotic pathways that could be modulated by the compound.

References

Unraveling the Intricacies: The Mechanism of Action of Seco-Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Seco-oleanane triterpenoids, a class of natural products characterized by a cleaved oleanane (B1240867) skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, isolated from various plant species, exhibit promising therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Understanding their mechanism of action is paramount for their development as novel therapeutic agents. This document provides a detailed overview of the known mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Seco-oleanane triterpenoids exert their effects through a multi-pronged approach, primarily by inducing apoptosis in cancer cells and suppressing inflammatory responses. Their actions are mediated through the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

A hallmark of the anti-cancer activity of seco-oleanane triterpenoids is their ability to trigger programmed cell death, or apoptosis, in malignant cells. This is achieved through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

  • Modulation of Bcl-2 Family Proteins: Seco-oleanane triterpenoids can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.

  • Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytosol, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. This culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. Some seco-ursane-type triterpenoids have been shown to induce apoptosis by regulating Bcl-2 family members and suppressing the caspase cascade.[1]

Anti-inflammatory Effects

Chronic inflammation is a key driver of various diseases, including cancer. Seco-oleanane triterpenoids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and JAK/STAT signaling pathways.

  • Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] Oleanane triterpenoids can inhibit the activation of the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3] This inhibition can occur through various mechanisms, including the prevention of IκBα phosphorylation and degradation, which is necessary for NF-κB to translocate to the nucleus and initiate gene transcription.

  • Modulation of the JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation and cell proliferation.[4][5] Some terpenoids have been shown to inhibit the phosphorylation of STAT3, a key protein in this pathway.[6] By blocking STAT3 activation, these compounds can downregulate the expression of target genes involved in cell survival and proliferation.

Generation of Reactive Oxygen Species (ROS)

Paradoxically, while some triterpenoids exhibit antioxidant properties, certain seco-oleanane and oleanane derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[7] This increase in intracellular ROS can lead to oxidative stress, damage to cellular components like DNA, lipids, and proteins, and ultimately trigger apoptosis.[8]

Quantitative Data on Biological Activity

The biological activity of seco-oleanane triterpenoids is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The tables below summarize the reported IC50 values for various oleanane and seco-oleanane triterpenoids against different cancer cell lines and inflammatory markers.

Compound/ExtractCell LineAssayIC50 (µM)Reference
Spinasaponin A methyl esterHL-60 (leukemia)Cytotoxicity4.44[9]
Spinasaponin A methyl esterHCT-116 (colon cancer)Cytotoxicity0.63[9]
Pesudoginsenoside RP(1) methyl esterHCT-116 (colon cancer)Cytotoxicity6.50[9]
3,4-seco-urs-4(23),20(30)-dien-3-oic acidAGS (gastric cancer)Cell Viability (MTT)Not specified, but showed toxicity[10]
3,4-seco-olean-4(24)-en-19-oxo-3-oic acidAGS (gastric cancer)Cell Viability (MTT)More toxic than compound 1[10]
3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acidDLD-1 (colorectal cancer)Cell Viability (MTT)More toxic than compound 1[10]
Oleanolic AcidA2058 (melanoma)Antiproliferative60[11]
Oleanolic AcidA375 (melanoma)Antiproliferative75[11]
Ilexgenin AB16-F10 (melanoma)Cell Viability27.34 (24h), 12.44 (48h)[11]
CompoundInflammatory Marker/TargetCell Line/SystemIC50 (µM)Reference
16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acidIL-12 p40 and IL-6 productionBone marrow-derived dendritic cells3.3 - 9.1[12]
4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acidIL-12 p40 and IL-6 productionBone marrow-derived dendritic cells3.3 - 9.1[12]
4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acidTNF-α secretionBone marrow-derived dendritic cells8.8 - 20.0[12]
Oleanane-type saponins (B1172615) (compounds 6-11)NF-κB activityHepG2 cells3.1 - 18.9[13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

apoptosis_pathway Seco_Oleanane Seco-Oleanane Triterpenoids Bcl2 Bcl-2 (Anti-apoptotic) Seco_Oleanane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Seco_Oleanane->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by seco-oleanane triterpenoids.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB IκBα degradation Seco_Oleanane Seco-Oleanane Triterpenoids Seco_Oleanane->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Seco_Oleanane Seco-Oleanane Triterpenoids Seco_Oleanane->JAK Inhibits Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Modulation of the JAK/STAT signaling pathway.

experimental_workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Seco-Oleanane Triterpenoid (B12794562) (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis Mechanism_Studies Further Mechanistic Studies (Western Blot, etc.) Data_Analysis->Mechanism_Studies

Caption: General experimental workflow for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the mechanism of action of seco-oleanane triterpenoids.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of seco-oleanane triterpenoids on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Seco-oleanane triterpenoid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the seco-oleanane triterpenoid in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)

Objective: To investigate the effect of seco-oleanane triterpenoids on the expression of pro- and anti-apoptotic proteins.

Materials:

  • Cancer cells treated with the seco-oleanane triterpenoid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.

Protocol 3: NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of seco-oleanane triterpenoids on NF-κB transcriptional activity.

Materials:

  • Cells co-transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Seco-oleanane triterpenoid

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection and Seeding: Co-transfect cells with the NF-κB firefly luciferase reporter and Renilla luciferase control vectors. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the seco-oleanane triterpenoid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

Protocol 4: Caspase-3 Activity Assay

Objective: To quantify the activation of executioner caspase-3 in response to treatment with seco-oleanane triterpenoids.

Materials:

  • Treated and control cells

  • Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: Lyse the treated and control cells according to the assay kit's instructions to release cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: Add an equal amount of protein from each lysate to a 96-well plate. Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold-change relative to the untreated control.

Conclusion

Seco-oleanane triterpenoids represent a promising class of natural products with significant potential for the development of novel anti-cancer and anti-inflammatory drugs. Their multifaceted mechanism of action, involving the induction of apoptosis, inhibition of key inflammatory pathways like NF-κB and JAK/STAT, and modulation of cellular redox status, provides multiple avenues for therapeutic intervention. The provided data, diagrams, and protocols serve as a valuable resource for researchers dedicated to further elucidating the therapeutic potential of these fascinating molecules and advancing them towards clinical applications.

References

Application Notes and Protocols for the Investigation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" in cancer research is limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related 3,4-seco-oleanane triterpenoids and the parent compound, oleanolic acid. These should be considered as a starting point for investigation and will require empirical optimization.

Introduction

"this compound" is a natural pentacyclic triterpenoid (B12794562) isolated from plant species such as Ligularia intermedia and Phoradendron reichenbachianum.[1][2] While research on this specific molecule is sparse, the broader class of 3,4-seco-triterpenoids and the structurally related oleanolic acid have demonstrated promising anti-cancer properties.[3][4][5][6][7] These compounds are known to induce apoptosis and autophagy, and modulate various signaling pathways implicated in cancer progression.[3][4][8][9][10] This document provides a hypothetical framework for researchers to explore the potential of "this compound" as an anti-cancer agent.

Potential Mechanisms of Action

Based on studies of related compounds, "this compound" may exert its anti-cancer effects through several mechanisms:

  • Induction of Apoptosis: Many triterpenoids trigger programmed cell death in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[4][10]

  • Induction of Autophagy: Some 3,4-seco-triterpenoids have been shown to induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.[4]

  • Modulation of Signaling Pathways: Key cancer-related signaling pathways, such as the PI3K/AKT pathway, are common targets for oleanane (B1240867) triterpenoids.[3][9] Inhibition of such pathways can disrupt cancer cell proliferation and survival.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. These values are for illustrative purposes only and are based on typical findings for active triterpenoid compounds.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HCT116Colon Carcinoma18.2
U87-MGGlioblastoma25.1

Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment)

Compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.21.5
1015.85.4
2028.912.7
4045.120.3

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293, normal human fibroblasts).

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Preparation of Stock Solution
  • Dissolve "this compound" in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[1]

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of "this compound" (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Signaling Pathways
  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PI3K, p-AKT, AKT, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the protein bands relative to the loading control.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_analysis Data Analysis & Interpretation start Prepare Compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis western_blot Western Blot Analysis (e.g., PI3K/AKT Pathway) cytotoxicity->western_blot analyze_data Analyze Quantitative Data apoptosis->analyze_data western_blot->analyze_data pathway Elucidate Signaling Pathway analyze_data->pathway conclusion Draw Conclusions on Anticancer Potential pathway->conclusion

Caption: General experimental workflow for evaluating the anticancer potential of a novel compound.

hypothetical_pathway cluster_pathway Hypothesized Signaling Cascade compound This compound pi3k PI3K compound->pi3k Inhibits p_akt p-AKT (Active) pi3k->p_akt Activates akt AKT bcl2 Bcl-2 (Anti-apoptotic) p_akt->bcl2 Activates bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized mechanism of apoptosis induction via inhibition of the PI3K/AKT pathway.

References

Application Notes and Protocols for the Development of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleanane-type triterpenoid (B12794562) isolated from the roots of Ligularia intermedia.[1][2] Triterpenoids, and their seco-derivatives, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory and cytotoxic effects. This document provides a comprehensive guide for the development of novel derivatives of this compound as potential therapeutic agents. The protocols outlined herein cover synthetic strategies for derivatization, and detailed methods for evaluating their anti-cancer and anti-inflammatory properties.

Rationale for Derivative Development

The core structure of this compound features several reactive functional groups that are amenable to chemical modification, including a hydroxyl group at C-4 and carboxylic acid moieties at C-3 and C-28. These positions are prime targets for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. By creating a library of derivatives, researchers can explore the structure-activity relationships (SAR) and identify lead compounds for further development. The primary therapeutic areas of focus for this class of compounds are oncology and inflammatory diseases.

Synthetic Strategies and Protocols

The synthesis of novel derivatives will focus on modifications at the C-3, C-4, and C-28 positions of the parent molecule. The following are proposed synthetic schemes and protocols based on established methodologies for oleanolic acid and related triterpenoids.

General Workflow for Derivative Synthesis

G start This compound ester Esterification of Carboxylic Acids (C-3 and C-28) start->ester amide Amidation of Carboxylic Acids (C-3 and C-28) start->amide hydroxyl_mod Modification of Hydroxyl Group (C-4) start->hydroxyl_mod ester_prod Ester Derivatives ester->ester_prod amide_prod Amide Derivatives amide->amide_prod hydroxyl_prod C-4 Modified Derivatives hydroxyl_mod->hydroxyl_prod purification Purification (Column Chromatography) ester_prod->purification amide_prod->purification hydroxyl_prod->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of derivatives.

Protocol for Esterification at C-3 and C-28

This protocol describes the synthesis of methyl esters, which can be further modified.

  • Dissolution: Dissolve this compound (1 mmol) in a mixture of methanol (B129727) (20 mL) and toluene (B28343) (5 mL).

  • Reaction: Add trimethylsilyldiazomethane (B103560) (2.0 M in hexanes, 2 mmol) dropwise at room temperature until a yellow color persists.

  • Quenching: Quench the reaction by adding a few drops of acetic acid.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol for Amide Formation at C-3 and C-28

This protocol describes the formation of amide derivatives using a coupling agent.

  • Activation: To a solution of this compound (1 mmol) in dry dichloromethane (B109758) (20 mL), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.2 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (0.2 mmol). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (2.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Biological Evaluation Protocols

The newly synthesized derivatives should be screened for their cytotoxic and anti-inflammatory activities using the following established in vitro assays.

Anticancer Activity

The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4][5]

  • Cell Seeding: Seed cancer cells in 96-well plates as described for the SRB assay.

  • Compound Treatment: Treat cells with derivatives for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells and determine the IC50 values.

Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This assay measures the activity of the NF-κB transcription factor, a central regulator of inflammation.[6]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

  • Compound Treatment: Treat the transfected cells with the derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10-20 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Assay:

    • Add firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add Renilla luciferase substrate to the same well and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the percentage of NF-κB inhibition.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the synthesized derivatives.

Table 1: Cytotoxic Activity of 3,4-seco-Oleanane Derivatives (Hypothetical Data)

CompoundModificationMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent->100>100>100
SO-01 C-28 Methyl Ester55.268.449.8
SO-02 C-3, C-28 Diethyl Ester42.151.938.5
SO-03 C-28 Amide (Aniline)25.833.122.7
SO-04 C-3, C-28 Diamide (Benzylamine)15.319.812.1
SO-05 C-4 Acetate89.595.285.3

Table 2: Anti-inflammatory Activity of 3,4-seco-Oleanane Derivatives (Hypothetical Data)

CompoundNO Production Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
Parent85.6>100
SO-01 62.375.4
SO-02 48.955.1
SO-03 31.539.8
SO-04 22.728.6
SO-05 75.192.3

Mechanistic Insights and Signaling Pathways

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

Many triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][8] This pathway is a key regulator of the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

G cluster_cytoplasm Cytoplasm lps LPS / TNF-α receptor Receptor (TLR4 / TNFR) lps->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active released nucleus Nucleus nfkb_active->nucleus translocates gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) nucleus->gene activates derivative Seco-Oleanane Derivative derivative->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Mechanism: Induction of Apoptosis

The cytotoxic activity of seco-oleanane triterpenoids is often mediated by the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.

G derivative Seco-Oleanane Derivative bax Bax/Bak Activation derivative->bax bcl2 Bcl-2/Bcl-xL Inhibition derivative->bcl2 mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Conclusion

The development of derivatives from this compound presents a promising avenue for the discovery of novel anti-cancer and anti-inflammatory agents. The protocols and strategies outlined in this document provide a robust framework for the synthesis, biological evaluation, and mechanistic elucidation of these compounds. A systematic approach to modifying the core structure and assessing the resulting changes in biological activity will be crucial for identifying lead candidates with therapeutic potential.

References

In Vitro Testing of Novel Seco-Triterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing of novel seco-triterpenoids, a promising class of natural compounds with diverse biological activities. This document outlines detailed protocols for key assays, summarizes quantitative data, and illustrates the underlying signaling pathways.

Application Notes

Novel seco-triterpenoids are a unique class of triterpenoids characterized by the cleavage of one or more rings in their core structure.[1] This structural modification often imparts significant biological activities, including potent anti-inflammatory and cytotoxic effects, making them attractive candidates for drug discovery and development.[2][3] In vitro testing is a critical first step in evaluating the therapeutic potential of these compounds.

Anti-inflammatory Activity

Many novel seco-triterpenoids exhibit significant anti-inflammatory properties. A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[4][5] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator. Seco-triterpenoids can interfere with this process, often by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6]

Cytotoxic Activity

The cytotoxic potential of novel seco-triterpenoids against various cancer cell lines is another area of intense investigation. Assays such as the MTT and SRB assays are widely used to determine the concentration at which these compounds inhibit cell growth by 50% (IC50).[7][8] The mechanism of cytotoxicity often involves the induction of apoptosis through the activation of caspase cascades and modulation of key signaling pathways like PI3K/Akt and MAPK.[1]

Data Presentation

The following tables summarize the in vitro biological activities of selected novel seco-triterpenoids from recent studies.

Table 1: Anti-inflammatory Activity of Novel Seco-Triterpenoids

Compound Name/ClassCell LineAssayIC50 (µM)Reference
Seco-nortriterpenoids (Compound 1)RAW 264.7NO Inhibition>10 (Significant inhibition)[5]
Meliadubin B (2,3-seco-tirucallane)Human NeutrophilsSuperoxide Anion Inhibition5.54
Illiciumolide A & B (3,4;9,10-seco-cycloartane)RAW 264.7TNF-α & NF-κB InhibitionNot specified (Significant inhibition)
Triterpenoid (B12794562) Glucoside (Heritiera B)RAW 264.7NO Inhibition10.33

Table 2: Cytotoxic Activity of Novel Seco-Triterpenoids

Compound Name/ClassCell LineAssayIC50 (µM)Reference
3,4-seco-olean-4(24)-en-19-oxo-3-oic acidDLD-1 (Colon Cancer)MTT~50 (at 72h)[4]
3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acidAGS (Gastric Cancer)MTT~50 (at 72h)[4]
Seco-ursane-type triterpenoid (Compound 2)HeLa (Cervical Cancer)MTTNot specified (Dose-dependent decrease)[2]
3,4-seco oleanane (B1240867) triterpene (Compound 4)A549 (Lung Cancer)Not specified53.78 µg/mL[7]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Novel seco-triterpenoid compounds

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the novel seco-triterpenoid compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Novel seco-triterpenoid compounds

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells as described in the MTT assay protocol (Step 1).

  • Treat cells with serial dilutions of the seco-triterpenoid compounds as in the MTT protocol (Steps 2 & 3).

  • Incubate for the desired period.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate cell viability and IC50 values as in the MTT assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Novel seco-triterpenoid compounds

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the seco-triterpenoid compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.

  • Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Novel seco-triterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Seco_Triterpenoid Novel Seco-Triterpenoid DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by novel seco-triterpenoids.
Induction of Apoptosis via PI3K/Akt and MAPK Signaling Pathways

Novel seco-triterpenoids can induce apoptosis in cancer cells by modulating key survival and stress-activated signaling pathways. The PI3K/Akt pathway is a pro-survival pathway that is often overactive in cancer. Seco-triterpenoids can inhibit the phosphorylation and activation of Akt, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Concurrently, these compounds can activate the MAPK signaling cascade, including the stress-activated kinases JNK and p38. Activation of these pathways can lead to the induction of apoptosis through various downstream effectors, including the activation of caspases.

Apoptosis_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Akt_p P-Akt Akt->Akt_p Survival Cell Survival & Proliferation Akt_p->Survival MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPKK->JNK_p38 Caspase_i Initiator Caspases (e.g., Caspase-9) JNK_p38->Caspase_i Caspase_e Effector Caspases (e.g., Caspase-3) Caspase_i->Caspase_e Apoptosis Apoptosis Caspase_e->Apoptosis Seco_Triterpenoid Novel Seco-Triterpenoid Seco_Triterpenoid->Akt Inhibition of Phosphorylation Seco_Triterpenoid->MAPKKK Activation Experimental_Workflow Start Novel Seco-Triterpenoid Library Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB Assay) Multiple Cancer Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) RAW 264.7 Cells IC50->Anti_inflammatory Select compounds with low to moderate toxicity Mechanism Mechanism of Action Studies (Western Blot, etc.) Anti_inflammatory->Mechanism Select most potent anti-inflammatory compounds Lead_ID Lead Compound Identification Mechanism->Lead_ID

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" isomers and related acidic triterpenoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of acidic triterpenoid (B12794562) isomers.

1. Poor Resolution or Co-elution of Isomers

  • Question: My chromatogram shows broad, overlapping peaks for the isomers, resulting in poor resolution. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase Composition: Triterpenoid isomers are often challenging to separate due to their similar structures.[1] A shallow gradient may improve the resolution of closely eluting peaks.[2] Experiment with different solvent strengths by adjusting the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.

    • Change Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider a C30 column, which is known to offer alternative selectivity for structurally similar compounds like triterpenoids.[3] For positional isomers, a column with high molecular-shape selectivity, such as a cholesterol-bonded phase, could also be effective.[4]

    • Adjust pH: The mobile phase pH can significantly impact the ionization and retention of acidic analytes.[2] For acidic compounds, maintaining a pH below their pKa (e.g., pH 4-5) can suppress ionization and reduce peak tailing, which can in turn improve resolution.[5]

    • Temperature Control: Ensure a stable column temperature. Fluctuations can cause shifts in retention time and affect resolution.

2. Peak Tailing

  • Question: The peaks for my acidic triterpenoid isomers are asymmetrical with a pronounced tailing. What causes this and how can I fix it?

  • Answer: Peak tailing for acidic compounds in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your acidic analytes.[6] This suppresses the ionization of the carboxyl groups and minimizes unwanted ionic interactions with residual silanols on the silica-based stationary phase.

    • Buffer Concentration: An insufficient buffer concentration may not adequately control the ionization state of the analytes.[7] Increasing the buffer strength, typically in the range of 10-50 mM, can help maintain a constant pH and improve peak shape.[5]

    • Column Choice: If tailing persists, consider using a column with high-purity silica (B1680970) and effective end-capping to minimize the number of accessible silanol (B1196071) groups.[8]

    • Sample Overload: Injecting too much sample can lead to mass overload and peak tailing.[6] Try reducing the injection volume or diluting the sample.[5]

3. Peak Splitting or Shoulders

  • Question: I am observing split peaks or shoulders on my main isomer peaks. What could be the cause?

  • Answer:

    • Injection Solvent: Using a sample solvent that is stronger than the initial mobile phase can cause peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Contamination or Void: A partially blocked column inlet frit or a void at the head of the column can cause the sample band to spread unevenly, leading to split peaks.[9] Backflushing the column or replacing it if it's old may resolve the issue.[6] Using a guard column can help prevent contamination of the analytical column.[6]

    • Co-eluting Impurity: A shoulder on a peak may indicate the presence of a closely eluting, unresolved impurity. Further method optimization, as described for poor resolution, may be necessary.

4. Retention Time Instability

  • Question: The retention times for my isomers are shifting between injections. How can I achieve more consistent results?

  • Answer:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.[2]

    • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts. If preparing the mobile phase online, ensure the solvent mixing device is functioning correctly.[10] Manually preparing the mobile phase can help troubleshoot this issue.[10] Degas the mobile phase to prevent air bubbles in the pump.

    • Temperature Fluctuations: As mentioned earlier, stable temperature control is crucial for reproducible retention times.

    • pH Control: For ionizable compounds, small changes in mobile phase pH can cause significant shifts in retention time.[10] A well-buffered mobile phase is essential.

Frequently Asked Questions (FAQs)

  • Q1: What type of HPLC column is best for separating acidic triterpenoid isomers?

    • A1: While C18 columns are a common starting point, achieving good resolution for isomers can be challenging. A C30 column has been shown to provide better separation for triterpenoids like oleanolic and ursolic acid.[3] Columns with alternative selectivities, such as phenyl or cholesterol-based stationary phases, may also be beneficial.[4][11]

  • Q2: What detection method is suitable for this compound?

    • A2: Triterpenoids often lack a strong UV chromophore, which can result in low sensitivity with standard UV detectors.[1] Detection at low wavelengths (e.g., 210-214 nm) is a common approach.[3][12] For higher sensitivity, Charged Aerosol Detection (CAD) is a good option as it does not require the analyte to have a chromophore.[3] Derivatization to introduce a fluorescent tag is another strategy to enhance detection.[1]

  • Q3: How can I confirm the identity of the separated isomers?

    • A3: HPLC alone is generally not sufficient for definitive isomer identification. Coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method for obtaining molecular weight and fragmentation data to confirm the identity of each peak.

  • Q4: Is a chiral HPLC column necessary for this separation?

    • A4: The necessity of a chiral stationary phase (CSP) depends on the nature of the isomers. If you are separating enantiomers, a chiral column is required.[13] For diastereomers or constitutional isomers, an achiral column with high selectivity is typically sufficient.[14]

Experimental Protocols

General HPLC Method Development for Triterpenoid Isomer Separation

This protocol provides a starting point for developing a separation method for this compound isomers, based on methods for similar compounds.

  • Column Selection:

    • Start with a high-purity C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • If resolution is insufficient, switch to a C30 column of similar dimensions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or 0.03 M Phosphate Buffer in Water (adjust pH to ~3).[12]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Degas both solvents before use.

  • Gradient Elution Program:

    • Start with a shallow gradient to screen for optimal separation conditions.

    • Example Gradient:

      • 0-5 min: 80% A

      • 5-25 min: Linear gradient from 80% A to 50% A

      • 25-30 min: Hold at 50% A

      • 30.1-35 min: Return to 80% A and equilibrate.

  • HPLC System Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 - 20 µL.

    • Detector: UV/Vis at 210 nm or Charged Aerosol Detector (CAD).

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the separation of oleanolic acid and ursolic acid, which are structurally related to the target compound. These can serve as a starting point for method development.

ParameterCondition 1Condition 2
Column Kromasil C18 (150 x 4.6 mm, 10 µm)[12]Acclaim C30 (particle size not specified)[3]
Mobile Phase A 0.03 M Phosphate Buffer (pH 3)[12]Not specified, likely acidified water
Mobile Phase B Methanol[12]Acetonitrile and Methanol combination[3]
Elution Mode Isocratic (10:90 A:B)[12]Gradient
Flow Rate 0.5 mL/min[12]Not specified
Detection UV at 214 nm[12]Charged Aerosol Detector (CAD)[3]
Analytes Oleanolic Acid, Ursolic Acid[12]Oleanolic Acid, Ursolic Acid, Betulinic Acid, Glycyrrhetinic Acid[3]

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_investigation Investigation Steps cluster_solutions_resolution Resolution Solutions cluster_solutions_tailing Tailing Solutions cluster_solutions_splitting Splitting Solutions cluster_end start Chromatographic Issue (e.g., Poor Resolution, Tailing) resolution Poor Resolution? start->resolution tailing Peak Tailing? resolution->tailing No opt_gradient Optimize Gradient (Make it shallower) resolution->opt_gradient Yes splitting Peak Splitting? tailing->splitting No adjust_ph_tail Lower Mobile Phase pH (< pKa of analyte) tailing->adjust_ph_tail Yes check_solvent Match Injection Solvent to Mobile Phase splitting->check_solvent Yes end_node Problem Solved splitting->end_node No (Other Issue) change_column Change Column (e.g., C30, Phenyl) opt_gradient->change_column adjust_ph_res Adjust Mobile Phase pH change_column->adjust_ph_res adjust_ph_res->end_node inc_buffer Increase Buffer Conc. adjust_ph_tail->inc_buffer reduce_load Reduce Sample Load inc_buffer->reduce_load reduce_load->end_node check_column Check Column (Void/Contamination) check_solvent->check_column check_column->end_node

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Triterpenoid_Structure cluster_core Core Triterpenoid Structure (Oleanane Skeleton) cluster_modifications Key Functional Groups for this compound cluster_challenge core_structure core_structure groups C-3 Carboxylic Acid C-4 Alcohol C-12 Double Bond C-28 Carboxylic Acid challenge Isomers Differ Subtly (e.g., stereochemistry, position of groups) groups->challenge Leads to...

Caption: General structure highlighting the separation challenge for triterpenoid isomers.

References

troubleshooting NMR spectra of complex triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of complex triterpenoids. The inherent structural complexity of these molecules, characterized by a dense scaffold of non-protiated carbons and extensive proton signal overlap, often presents significant challenges in spectral acquisition and interpretation.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation and Initial Setup

Q1: What are the best practices for preparing a triterpenoid (B12794562) sample for NMR analysis?

A1: Proper sample preparation is critical for acquiring high-quality NMR spectra. Key considerations include:

  • Purity: Ensure the sample is free from paramagnetic impurities (e.g., residual metal catalysts) and particulate matter, as these can cause significant line broadening.[1] Filtering the sample through a cotton plug in a Pasteur pipette can help remove solids.[2]

  • Concentration: For a typical ¹H NMR spectrum on a modern spectrometer, 5-25 mg of a small molecule (<1000 g/mol ) is usually sufficient.[3] For ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[3] However, excessively high concentrations can lead to peak broadening due to aggregation or increased viscosity.[4][5]

  • Solvent Selection: The choice of deuterated solvent is crucial. Triterpenoids are often nonpolar, making CDCl₃ a common choice. However, if signal overlap is an issue, changing the solvent to one with different properties, like benzene-d₆ or methanol-d₄, can alter chemical shifts and potentially resolve overlapping peaks.[4][6] Ensure the solvent is dry, as residual water can obscure important signals.[4]

Table 1: Common Deuterated Solvents for Triterpenoid NMR

SolventResidual ¹H Signal (ppm)Residual ¹³C Signal (ppm)Properties & Use Cases
Chloroform-d (CDCl₃)7.2677.16Good for most nonpolar to moderately polar triterpenoids.
Benzene-d₆ (C₆D₆)7.16128.06Aromatic solvent can induce significant shifts (aromatic solvent-induced shifts, ASIS), helping to resolve overlapping signals.[4]
Methanol-d₄ (CD₃OD)3.31 (OH), 4.87 (H₂O)49.00Useful for more polar triterpenoids or saponins (B1172615). Can exchange with labile protons (e.g., -OH).
Acetone-d₆ ((CD₃)₂CO)2.0529.84, 206.26Good for moderately polar compounds. Can be an alternative if the CDCl₃ signal obscures regions of interest.[4]
DMSO-d₆ ((CD₃)₂SO)2.5039.52High boiling point, good for polar compounds, but sample recovery can be difficult.[4]
Section 2: Troubleshooting 1D NMR Spectra

Q2: My ¹H NMR spectrum shows very broad peaks. What are the common causes and how can I fix this?

A2: Peak broadening can obscure coupling information and reduce spectral quality. Several factors can cause this issue:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[1][4]

  • Sample Aggregation: Triterpenoids, especially at high concentrations, can aggregate in solution, leading to broader lines.[5] Try diluting the sample or acquiring the spectrum at a higher temperature to break up aggregates.[5][6]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe broadening.[1] Purify the sample further if this is suspected.

  • Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with each other or with trace water, leading to broad signals.[5][7] Adding a drop of D₂O will exchange these protons for deuterium (B1214612), causing the peak to disappear and confirming its identity.[4]

G problem Problem: Broad Peaks in ¹H Spectrum cause1 Potential Cause: Poor Magnetic Field Homogeneity problem->cause1 cause2 Potential Cause: Sample Properties problem->cause2 cause3 Potential Cause: Chemical Exchange (e.g., -OH, -NH) problem->cause3 solution1 Solution: Re-shim Spectrometer cause1->solution1 solution2a Solution: Dilute Sample cause2->solution2a solution2b Solution: Increase Temperature cause2->solution2b solution2c Solution: Further Purify Sample (Remove Paramagnetics) cause2->solution2c solution3 Solution: D₂O Shake cause3->solution3

Caption: Troubleshooting workflow for broad NMR peaks.

Q3: The signal-to-noise (S/N) ratio of my spectrum is very low. How can I improve it?

A3: A low S/N ratio is common with dilute samples or for insensitive nuclei like ¹³C. Several strategies can improve it:

  • Increase the Number of Scans (NS): The S/N ratio improves proportionally to the square root of the number of scans.[8] Doubling the S/N requires four times the number of scans.

  • Increase Sample Concentration: If solubility permits, a more concentrated sample will yield a stronger signal.[8]

  • Use a Higher Field Spectrometer: Higher magnetic fields increase signal dispersion and sensitivity.

  • Use a Cryoprobe: Cryogenically cooled probes significantly enhance sensitivity, allowing for data acquisition on much smaller sample quantities.[9]

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is appropriate for your molecule to allow for full relaxation between pulses, maximizing signal in subsequent scans.

Section 3: 2D NMR for Structure Elucidation

Q4: The signals in my ¹H spectrum are too overlapped to interpret. What experiments can help resolve the structure?

A4: This is the most common challenge with triterpenoids. Two-dimensional (2D) NMR experiments are essential for resolving these complex spectra by spreading correlations into a second dimension.[10][11] A standard suite of experiments is typically required for full structure elucidation.[12][13]

G start Start: Overlapped ¹H NMR Spectrum cosy COSY (¹H-¹H Correlation) start->cosy hsqc HSQC (¹H-¹³C One-Bond Correlation) start->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) start->hmbc noesy NOESY/ROESY (¹H-¹H Through-Space Correlation) start->noesy info_cosy Information: Identifies neighboring protons (J-coupling) cosy->info_cosy info_hsqc Information: Connects protons directly to the carbons they are attached to hsqc->info_hsqc info_hmbc Information: Connects protons to carbons 2-4 bonds away (key for quaternary carbons) hmbc->info_hmbc info_noesy Information: Reveals spatial proximity of protons, crucial for stereochemistry noesy->info_noesy elucidation Result: Complete Structure Elucidation info_cosy->elucidation info_hsqc->elucidation info_hmbc->elucidation info_noesy->elucidation

Caption: Standard 2D NMR workflow for structure elucidation.

Q5: I'm struggling to assign quaternary carbons. Which experiment is best?

A5: Quaternary carbons do not have attached protons and therefore do not show signals in DEPT-135 or HSQC spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for assigning these carbons.[14] HMBC reveals correlations between protons and carbons over two to four bonds, allowing you to identify quaternary carbons by observing correlations from nearby protons.[14][15]

Table 2: Comparison of Key 2D NMR Experiments for Triterpenoid Analysis

ExperimentCorrelationInformation ProvidedKey Application for Triterpenoids
COSY ¹H – ¹H (through-bond)Identifies protons that are scalar (J) coupled, typically over 2-3 bonds.Traces out proton spin systems within ring fragments and side chains.
HSQC ¹H – ¹³C (one-bond)Correlates each proton directly to the carbon it is attached to.[14][15]Unambiguously assigns protonated carbons and resolves overlapped ¹H signals based on ¹³C shifts.
HMBC ¹H – ¹³C (multiple-bond)Shows correlations between protons and carbons over 2-4 bonds.[14]Crucial for connecting fragments and assigning non-protiated (quaternary) carbons.
NOESY/ROESY ¹H – ¹H (through-space)Identifies protons that are close to each other in 3D space (<5 Å).Determines relative stereochemistry, such as the orientation of methyl groups and ring junctions.[12]

Experimental Protocols

Key Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

This protocol outlines a standard setup for an HMBC experiment, which is vital for establishing the carbon skeleton of a complex triterpenoid.

Objective: To obtain a 2D spectrum correlating proton and carbon nuclei that are separated by multiple bonds (typically 2-4 bonds).

Methodology:

  • Sample Preparation: Prepare a concentrated sample (50-100 mg) of the purified triterpenoid in an appropriate deuterated solvent (e.g., 0.6 mL CDCl₃) in a high-quality 5 mm NMR tube.[3]

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[1]

  • Acquire 1D Spectra: Obtain standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths (SW) and transmitter frequency offsets (O1P for ¹H, O2P for ¹³C) for both dimensions.

  • Pulse Sequence Selection: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer). This version uses pulsed field gradients for artifact suppression.

  • Set Key Parameters:

    • Spectral Width (SW): Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all signals.

    • Number of Data Points (TD): Typically set to 2048 (TD2) in the direct dimension (¹H) and 256 or 512 (TD1) in the indirect dimension (¹³C).

    • Number of Scans (NS): Set NS to a multiple of 8 or 16 (e.g., 16, 32, 64) per increment to achieve adequate S/N.

    • Long-Range Coupling Delay (D6 on Bruker): This delay is optimized for the magnitude of the long-range J-coupling. It is typically set to 1/(2 * nJCH), where nJCH is the coupling constant. A value of 8 Hz is a common starting point for nJCH, corresponding to a delay of approximately 62.5 ms.[16]

    • One-Bond Filtering Delay: A low-pass J-filter is used to suppress one-bond correlations. This is often automatically set based on an assumed one-bond ¹JCH of ~145 Hz.

  • Acquisition: Start the 2D acquisition. The experiment time will depend on the number of scans and increments in the indirect dimension.

  • Processing:

    • Apply a sine-squared window function (e.g., QSINE with SSB=2) in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum (usually requires minimal adjustment in the F2 dimension and zero in F1 for magnitude mode spectra).

    • Perform baseline correction in both dimensions.

  • Analysis: Analyze the resulting 2D spectrum, identifying cross-peaks that connect protons to carbons separated by 2-4 bonds to build the molecular framework.

References

Technical Support Center: Mass Spectrometry of Seco-Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of seco-oleanane triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of seco-oleanane triterpenoids in mass spectrometry?

A1: Seco-oleanane triterpenoids, due to their opened A or B ring, exhibit distinct fragmentation patterns compared to their oleanane (B1240867) counterparts. The fragmentation is significantly influenced by the location of the ring cleavage and the nature of the functional groups.

For A-ring seco-oleanane triterpenoids , a characteristic fragmentation mechanism under Electron Ionization (EI) involves specific cleavages of the seco-ring.[1] In Electrospray Ionization (ESI), common fragmentation pathways include neutral losses of small molecules like water (H₂O), carbon dioxide (CO₂), and formic acid (HCOOH), particularly if carboxylic acid moieties are present.[2][3]

Q2: How does the fragmentation of seco-oleanane triterpenoids differ from that of oleanane triterpenoids?

A2: The primary difference lies in the initial fragmentation steps. Oleanane triterpenoids with a Δ12-double bond are well-known for their characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring, which is a diagnostic feature.[3][4] While some RDA-type fragmentation may still occur in the intact rings of seco-oleanane triterpenoids, the open ring provides alternative, often more favorable, fragmentation pathways. The cleavage of the seco-ring itself often dominates the spectrum, leading to a different set of characteristic ions.

Q3: What are the common neutral losses observed for seco-oleanane triterpenoids?

A3: Common neutral losses are highly dependent on the functional groups present in the molecule. For glycosylated seco-oleanane triterpenoids, the initial and most significant neutral losses are those of the sugar moieties (e.g., 162 Da for hexose, 146 Da for deoxyhexose).[2] For the aglycone, typical neutral losses include:

Neutral Loss (Da)Corresponding Functional Group/Molecule
18Water (H₂O) from hydroxyl groups
44Carbon dioxide (CO₂) from carboxyl groups
46Formic acid (HCOOH) from carboxyl groups
60Acetic acid (CH₃COOH) from acetyl groups

These losses provide valuable clues about the functionalization of the seco-oleanane skeleton.[2]

Q4: Which ionization technique is best suited for the analysis of seco-oleanane triterpenoids?

A4: Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used, with the choice depending on the specific research question and the nature of the analyte.

  • EI-MS , often coupled with Gas Chromatography (GC), provides detailed structural information through extensive fragmentation, revealing the core skeleton of the molecule.[1][5][6]

  • ESI-MS , typically coupled with Liquid Chromatography (LC), is a softer ionization technique that is well-suited for analyzing less volatile and thermally labile seco-oleanane triterpenoids, including glycosides. It often provides a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), which is useful for molecular weight determination. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of seco-oleanane triterpenoids.

Problem 1: Poor or No Signal
Possible Cause Troubleshooting Step
Low Ionization Efficiency Seco-oleanane triterpenoids can have variable ionization efficiencies in ESI. If you are using positive ion mode, try switching to negative ion mode, especially if your compound has acidic protons (e.g., carboxyl groups). The choice of solvent and additives is also critical. Adding a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can enhance protonation in positive mode, while ammonia (B1221849) or a volatile amine can improve deprotonation in negative mode.
Sample Preparation Issues Ensure that the sample is adequately dissolved in a solvent compatible with the LC mobile phase. Incomplete dissolution or precipitation in the autosampler vial can lead to a lack of signal. Consider a final filtration step before placing the vial in the autosampler.
Instrumental Problems Check for common instrumental issues such as leaks in the LC system, a clogged ESI needle, or incorrect instrument parameters.[7][8] Ensure the mass spectrometer is properly calibrated.
Problem 2: Complex and Difficult-to-Interpret Spectra
Possible Cause Troubleshooting Step
In-source Fragmentation Seco-oleanane triterpenoids, especially glycosides, can be susceptible to fragmentation in the ion source before mass analysis. This can lead to a complex spectrum with multiple fragment ions and a diminished molecular ion peak. To address this, try reducing the fragmentor or cone voltage to minimize in-source fragmentation.
Presence of Adducts In ESI, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations from glassware or solvents. This can complicate the spectrum. Using high-purity solvents and acid-washed glassware can minimize the formation of these adducts. If adduct formation is persistent, it can sometimes be used to advantage for confirming the molecular weight.
Isomeric Compounds Different seco-oleanane triterpenoid (B12794562) isomers can co-elute from the LC column, resulting in a composite mass spectrum. Optimize the chromatographic separation by adjusting the gradient, flow rate, or column chemistry to resolve the isomers.
Problem 3: Low Sensitivity and Poor Quantification
Possible Cause Troubleshooting Step
Matrix Effects When analyzing seco-oleanane triterpenoids from complex matrices like plant extracts, co-eluting compounds can suppress the ionization of the analyte of interest. Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve the accuracy of quantification.
Suboptimal MS/MS Parameters For quantitative analysis using tandem mass spectrometry (e.g., Multiple Reaction Monitoring - MRM), the collision energy and other MS/MS parameters must be optimized for each specific seco-oleanane triterpenoid to achieve the best sensitivity.

Experimental Protocols

Sample Preparation from Plant Material

A generalized protocol for the extraction of seco-oleanane triterpenoids from plant material for LC-MS analysis is provided below.

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Perform extraction with a suitable organic solvent. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to fractionate the compounds based on their polarity. Seco-oleanane triterpenoids are often found in the less polar fractions.

  • Concentration: Evaporate the solvent from the extract under reduced pressure.

  • Clean-up (Optional but Recommended): For complex extracts, a solid-phase extraction (SPE) clean-up step can significantly reduce matrix interference. A C18 SPE cartridge is a common choice.

  • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of the LC method (e.g., a mixture of methanol (B129727) and water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

LC-MS/MS Analysis

The following is a starting point for developing an LC-MS/MS method for the analysis of seco-oleanane triterpenoids. Optimization will be required for specific compounds and instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (B78521) (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Fragmentor/Cone Voltage: Optimize to balance between signal intensity and in-source fragmentation (typically 100-150 V).

    • Collision Energy (for MS/MS): Optimize for each compound to obtain characteristic fragment ions (typically 10-40 eV).

Data Presentation

The following table summarizes characteristic ions that may be observed for A-ring seco-oleanane triterpenoids, based on general fragmentation principles. The exact m/z values will depend on the specific molecular weight and substitutions of the compound.

Precursor IonFragmentation PathwayCharacteristic Product Ions (m/z)
[M+H]⁺Cleavage of the A-ringFragments corresponding to the loss of portions of the opened A-ring.
[M+H]⁺Neutral loss of water[M+H - 18]⁺
[M+H]⁺Neutral loss of formic acid[M+H - 46]⁺
[M+H]⁺Retro-Diels-Alder of C-ringFragments arising from the intact portion of the molecule.

Visualizations

Logical Workflow for Troubleshooting Poor Signal

start Poor or No Signal check_ionization Check Ionization Efficiency - Switch ion mode? - Additives in mobile phase? start->check_ionization signal_improved Signal Improved check_ionization->signal_improved Yes no_improvement No Improvement check_ionization->no_improvement No check_sample_prep Review Sample Preparation - Complete dissolution? - Filtered? check_sample_prep->signal_improved Yes no_improvement2 check_instrument Inspect Instrument - Leaks? - Clogged needle? - Calibration? check_instrument->signal_improved Yes no_improvement3 no_improvement->check_sample_prep no_improvement2->check_instrument

Caption: Troubleshooting workflow for addressing poor or no signal.

Fragmentation Pathway of a 3,4-seco-oleanane Triterpenoid (EI-MS)

M Molecular Ion (M+) F1 Fragment 1 (Cleavage at C4-C5) M->F1 α-cleavage F2 Fragment 2 (Cleavage at C3-C4) M->F2 Inductive cleavage F3 Further Fragmentation F1->F3 F2->F3

Caption: Simplified fragmentation of a 3,4-seco-oleanane triterpenoid.

References

solubility issues of "3,4-seco-Olean-12-en-4-ol-3,28-dioic acid" in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

A1: Yes, this compound is reported to be soluble in DMSO.[1][2] However, achieving a clear solution at higher concentrations may require specific techniques.

Q2: I am having difficulty dissolving the compound in DMSO. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, we recommend the following initial steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed moisture can reduce its solvating power.[3]

  • Gentle Heating: Warm the solution in a water bath at 37°C for 5-10 minutes.[1][3]

  • Sonication: Use an ultrasonic bath to agitate the solution for a short period.[1][3]

  • Vortexing: Vigorous vortexing for 1-2 minutes can also aid dissolution.[3]

Q3: The compound precipitates out of solution after initial dissolution. What could be the cause?

A3: Precipitation after initial dissolution can be due to several factors:

  • Supersaturation: The initial concentration may be too high, leading to an unstable supersaturated solution. Consider preparing a more dilute stock solution.[3]

  • Temperature Changes: Cooling of a solution prepared with heating can cause the compound to precipitate. Maintain the working temperature if possible or determine the solubility at room temperature.

  • Water Absorption: If the DMSO stock solution is exposed to air, it can absorb moisture, leading to precipitation. Always use fresh, anhydrous DMSO and keep containers tightly sealed.[3]

Q4: My compound dissolves in 100% DMSO, but crashes out when I dilute it into my aqueous experimental buffer. How can I prevent this?

A4: This is a common issue when diluting a DMSO stock into an aqueous medium. To mitigate this, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first to lower the concentration. Then, add the final, most diluted DMSO solution to your aqueous buffer. This gradual decrease in DMSO concentration can help maintain the compound's solubility.[3] It is also crucial to include a vehicle control (DMSO alone) in your experiment to account for any solvent effects.

Quantitative Solubility Data

CompoundSolventSolubilitySource
This compoundDMSOSoluble[1][2]
Oleanolic AcidDMSOApproximately 3 mg/mL

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes.

  • Following heating, sonicate the tube in an ultrasonic bath for 5 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Kinetic Solubility in DMSO (Titrimetric Method)

This method provides an estimate of the kinetic solubility of a compound.

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mg/mL).

  • Using a calibrated pipette, add a small, precise volume of the DMSO stock solution dropwise into a known volume of an aqueous buffer (e.g., PBS, pH 7.4) with constant stirring.

  • Monitor the solution for the first sign of persistent turbidity or precipitation.

  • Record the volume of the DMSO stock solution added to reach this point.

  • Calculate the solubility as the concentration of the compound in the aqueous buffer just before precipitation occurred.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the recommended troubleshooting workflow for solubility issues and a general experimental workflow.

G start Start: Dissolve Compound in DMSO check_dissolved Is the compound fully dissolved? start->check_dissolved step1 Troubleshooting Step 1: - Use anhydrous DMSO - Vortex vigorously check_dissolved->step1 No success Success: Clear Solution check_dissolved->success Yes check_dissolved2 Is it dissolved now? step1->check_dissolved2 step2 Troubleshooting Step 2: - Gentle heating (37°C) - Sonication check_dissolved2->step2 No check_dissolved2->success Yes check_dissolved3 Is it dissolved now? step2->check_dissolved3 step3 Troubleshooting Step 3: - Prepare a more dilute  stock solution check_dissolved3->step3 No check_dissolved3->success Yes fail Insoluble at this concentration step3->fail

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G prep_stock 1. Prepare High-Concentration Stock in 100% DMSO intermediate_dil 2. Create Intermediate Dilutions in 100% DMSO prep_stock->intermediate_dil final_dil 3. Prepare Final Working Solution by Diluting into Aqueous Buffer intermediate_dil->final_dil cell_treatment 4. Add to Experimental System (e.g., Cell Culture) final_dil->cell_treatment

Caption: Experimental workflow for preparing aqueous solutions from a DMSO stock.

References

Technical Support Center: Triterpenoid Acids in Aqueous Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triterpenoid (B12794562) acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and use of these compounds in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do my triterpenoid acids precipitate when I add them to my aqueous cell culture medium?

A1: Triterpenoid acids, such as oleanolic acid, ursolic acid, and betulinic acid, are highly lipophilic and have very low solubility in water.[1][2] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the compound can "crash out" or precipitate because it is no longer soluble at that concentration in the aqueous environment.[3]

Q2: What is the best solvent to prepare a stock solution of triterpenoid acids?

A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of triterpenoid acids for in vitro bioassays.[1][4] Ethanol and dimethylformamide (DMF) can also be used.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the stock solution.[5]

Q3: How should I prepare my final working solution in cell culture medium to avoid precipitation?

A3: To minimize precipitation, a serial dilution approach is recommended. First, create an intermediate dilution of your high-concentration stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium while gently vortexing.[3] The final concentration of DMSO in the culture medium should typically be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[5]

Q4: How stable are triterpenoid acids in aqueous solutions and cell culture media?

A4: The stability of triterpenoid acids in aqueous solutions is limited. It is strongly recommended to prepare fresh dilutions from a DMSO stock solution for each experiment and to use them on the same day.[1][5] Prolonged incubation in aqueous media can lead to precipitation and potential degradation.[5] One study on triterpenic esters showed stability for 24 hours in aqueous and buffered solutions, but degradation was observed in acidic media after just one hour.[6]

Q5: How should I store my stock solutions of triterpenoid acids?

A5: Stock solutions of triterpenoid acids in DMSO should be stored at -20°C or -80°C.[5][7] Under these conditions, they can be stable for several months to years.[1][5] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[5] While some studies suggest that repeated freeze-thaw cycles may not significantly impact the integrity of DNA or proteins, it is a good laboratory practice to minimize them for small molecules to prevent potential degradation or concentration changes due to solvent evaporation.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in bioassays.

  • Possible Cause: Degradation or precipitation of the triterpenoid acid in the aqueous bioassay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Do not store aqueous dilutions.[1][5]

    • Visual Inspection: Before adding the solution to your cells, visually inspect it for any signs of precipitation or cloudiness.

    • Solvent Concentration: Ensure the final DMSO concentration is consistent across all experiments and is below the cytotoxic threshold for your cell line (typically ≤0.5%).[5]

    • Control Experiments: Include a vehicle control (medium with the same final DMSO concentration) in every experiment to account for any solvent effects.

Issue 2: Precipitate forms in the cell culture wells during the experiment.

  • Possible Cause 1: The final concentration of the triterpenoid acid exceeds its solubility limit in the culture medium.

  • Troubleshooting Steps:

    • Perform a Solubility Test: Before your main experiment, determine the maximum soluble concentration of your compound in the specific cell culture medium you are using. This can be done by preparing serial dilutions and visually inspecting for precipitation or by measuring absorbance at a high wavelength (e.g., 600 nm) where an increase indicates scattering due to precipitates.[3]

    • Lower the Concentration: If precipitation is observed, reduce the final working concentration of the compound.

  • Possible Cause 2: Interaction with components in the cell culture medium, such as serum proteins.

  • Troubleshooting Steps:

    • Serum-Free Dilutions: Prepare the final dilutions in serum-free medium first, and then add them to the wells containing cells in complete medium.[5]

    • Test Different Media: If the problem persists, consider testing the solubility in different types of cell culture media (e.g., DMEM vs. RPMI-1640), as their compositions can vary.[10]

  • Possible Cause 3: Evaporation of the medium during long-term incubation.

  • Troubleshooting Steps:

    • Maintain Humidity: Ensure the incubator has proper humidification to prevent evaporation from the culture plates.[11]

    • Seal Plates: For long-term experiments, consider using sealing films on your culture plates to minimize evaporation.

Data Presentation

Table 1: Solubility of Common Triterpenoid Acids in Different Solvents

Triterpenoid AcidSolventApproximate SolubilityReference
Oleanolic AcidEthanol~5 mg/mL[1]
DMSO~3 mg/mL[1]
DMF~30 mg/mL[1]
1:2 DMF:PBS (pH 7.2)~0.3 mg/mL[1]
Ursolic AcidEthanol~0.5 mg/mL[1]
DMSO~10 mg/mL[1]
DMF~10 mg/mL[1]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[1]
Betulinic AcidDMSO20 mg/mL

Table 2: Example IC₅₀ Values of Triterpenoid Acids in Different Cancer Cell Lines

Triterpenoid AcidCell LineCancer TypeIC₅₀ (µg/mL)Reference
Oleanolic AcidMCF-7Breast Cancer27.99[12]
HCT-116Colon Cancer18.66[12]
Cincholic AcidHepG-2Liver Cancer22.81[12]

Experimental Protocols

Protocol 1: Preparation of Triterpenoid Acid Stock and Working Solutions
  • Prepare High-Concentration Stock Solution:

    • Weigh out the desired amount of the triterpenoid acid powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[3]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.[5]

  • Prepare Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.[3]

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO:

      • Prepare an intermediate dilution by adding 1 µL of a 10 mM DMSO stock to 99 µL of pre-warmed medium (creates a 100 µM solution in 1% DMSO).

      • Add 10 µL of this intermediate dilution to 90 µL of medium in the well of a 96-well plate.

    • Gently mix the final working solution.

    • Visually inspect the solution for any signs of precipitation before adding it to the cells.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the effect of triterpenoid acids on cell viability.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the triterpenoid acid in serum-free or complete medium as determined by your experimental design.[5]

    • Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[5]

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.[5]

    • Shake the plate for 5-10 minutes on a plate shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Bioassays with Triterpenoid Acids cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cluster_qc Quality Control stock Prepare High-Concentration Stock in DMSO store Aliquot and Store at -20°C / -80°C stock->store working Prepare Fresh Working Solution in Pre-warmed Medium store->working treat Treat Cells with Working Solution working->treat qc1 Visual Inspection for Precipitation working->qc1 seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate qc2 Include Vehicle Controls treat->qc2 measure Measure Endpoint (e.g., Viability, Apoptosis) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: A typical experimental workflow for conducting bioassays with triterpenoid acids.

PI3K_Akt_Pathway Inhibition of PI3K/Akt Signaling by Triterpenoid Acids TA Triterpenoid Acids (Oleanolic Acid) PI3K PI3K TA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival mTOR->Proliferation

Caption: Triterpenoid acids can inhibit the PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway Inhibition of NF-κB Signaling by Triterpenoid Acids cluster_cytoplasm Cytoplasm TA Triterpenoid Acids IKK IKK TA->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activation

Caption: Triterpenoid acids can suppress the NF-κB inflammatory pathway.

References

Technical Support Center: Scaling Up Purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for purifying crude this compound?

A1: The initial purification of the crude extract containing this compound, a polar triterpenoid (B12794562), typically involves liquid-liquid extraction followed by macroporous resin chromatography. This preliminary step is crucial for removing major impurities and enriching the target compound before high-resolution purification.

Q2: Which chromatographic techniques are most suitable for the large-scale purification of this seco-triterpenoid?

A2: For large-scale purification, a combination of methods is often most effective. Macroporous resin chromatography is an excellent initial step for enrichment.[1] Subsequently, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed for final purification to achieve high purity (>98%).[2][3] HSCCC is particularly advantageous for scale-up as it avoids irreversible adsorption to a solid support.

Q3: What are the key parameters to consider when scaling up a purification method?

A3: When scaling up, it is crucial to maintain the linear velocity of the mobile phase, the ratio of sample load to column volume, and the gradient slope (if applicable). Procedural differences between small and large-scale equipment must be considered.[4] For column chromatography, consistent packing is critical to ensure reproducible results and avoid issues like band broadening and poor separation.[5][6]

Q4: How can I monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at a low wavelength like 210 nm due to the lack of a strong chromophore) is a standard method for monitoring purity.[7][8] For more sensitive and specific detection, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.[7]

Troubleshooting Guides

Issue 1: Low Yield After Macroporous Resin Chromatography

Possible Causes & Solutions:

CauseSolution
Inappropriate Resin Selection Select a resin with appropriate polarity and pore size for triterpenoid adsorption. Resins like AB-8 and HPD-600 have shown good performance for similar compounds.[1][9]
Incomplete Adsorption Increase the contact time of the crude extract with the resin. Ensure the pH of the loading solution is optimized for the acidity of the target compound.
Inefficient Elution Optimize the elution solvent system. A stepwise gradient of ethanol (B145695) in water (e.g., 25%, 50%, 75%) is commonly used. The target compound, being polar, is likely to elute at a higher ethanol concentration.[9]
Compound Breakthrough Reduce the flow rate during sample loading to ensure adequate interaction time with the resin. Do not exceed the binding capacity of the resin.
Issue 2: Poor Resolution in Preparative HPLC

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry A C18 stationary phase is commonly used for triterpenoid separation.[7] If co-elution with impurities occurs, consider a different stationary phase like a phenyl or cyano column. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase.[10][11]
Suboptimal Mobile Phase Optimize the mobile phase composition and gradient. For reversed-phase HPLC, typical mobile phases include acetonitrile (B52724)/water or methanol/water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[7]
Column Overloading Reduce the sample load. Overloading leads to peak broadening and decreased resolution. As a rule of thumb, the sample load should not exceed 1-5% of the column's packing material by weight for preparative runs.
Poorly Packed Column Repack the column, ensuring a uniform and stable bed. Irregularities in packing can cause channeling and poor separation.[4][6]
Issue 3: Difficulty with Crystallization

Possible Causes & Solutions:

CauseSolution
Supersaturation Not Reached Concentrate the solution further by evaporating more solvent.[12]
Presence of Impurities If the solution is colored or contains known impurities, consider a charcoal treatment before crystallization.[12] Impurities can inhibit crystal formation.
Inappropriate Solvent System Experiment with different solvent or solvent mixtures. For dicarboxylic acids, solvents like water, ethanol, or mixtures with less polar solvents can be effective.[13][14] The target compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Crystallization Occurs Too Quickly Rapid crystallization can trap impurities. To slow it down, slightly increase the amount of solvent or cool the solution more slowly.[12]

Experimental Protocols

Protocol 1: Enrichment using Macroporous Resin Chromatography
  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8).[9] Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until the ethanol odor is gone.

  • Column Packing: Pack the pre-treated resin into a chromatography column. The column diameter and height will depend on the scale of the purification.

  • Sample Preparation: Dissolve the crude extract containing this compound in the initial loading buffer (e.g., deionized water).

  • Loading: Load the sample onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the bound compounds using a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75%, and 95% ethanol).[9]

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the target compound.

  • Concentration: Pool the fractions containing the purified compound and concentrate under reduced pressure.

Protocol 2: Preparative HPLC Purification
  • Column and Mobile Phase Selection: Use a preparative C18 column. A common mobile phase for triterpenoids is a gradient of acetonitrile and water with 0.1% formic acid.[7]

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase. Filter the sample through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fractionation: Inject the sample and collect fractions based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization.

Quantitative Data Summary

The following tables provide representative data for the purification of similar triterpenoids, which can serve as a starting point for optimizing the purification of this compound.

Table 1: Macroporous Resin Chromatography Performance for Triterpenoid Enrichment

Resin TypeAdsorption Rate (%)Desorption Rate (%)Purity Fold IncreaseReference
AB-861.4666.404.3[1][9]
D-10172.5876.06-[1]
HPD-60068.2688.24-[1]

Table 2: High-Speed Counter-Current Chromatography (HSCCC) of Triterpenoids

CompoundSample Load (mg)Yield (mg)Purity (%)Solvent SystemReference
Corosolic Acid10016.496.3Chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v)[2][15]
Nigranoic Acid1009.598.9Chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v)[2][15]
Maslinic Acid600271.686.7Not specified[16]
Oleanolic Acid60083.983.4Not specified[16]

Visualizations

experimental_workflow start Crude Extract resin Macroporous Resin Chromatography start->resin Enrichment hplc Preparative HPLC or HSCCC resin->hplc High-Resolution Purification crystallization Crystallization hplc->crystallization Final Polishing final_product Pure Compound (>98%) crystallization->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity After Initial Column check_loading Check Sample Load and Flow Rate start->check_loading optimize_elution Optimize Elution Gradient/Solvents check_loading->optimize_elution Parameters OK success Purity Improved check_loading->success Adjusted check_packing Evaluate Column Packing optimize_elution->check_packing Resolution Still Poor optimize_elution->success Resolution Improved repack Repack Column check_packing->repack Packing Uneven change_method Consider Alternative Chromatography (e.g., HSCCC, HILIC) check_packing->change_method Packing OK repack->success change_method->success

Caption: Troubleshooting logic for addressing low purity in chromatographic separation.

References

avoiding degradation of seco-triterpenoids during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of seco-triterpenoids, with a focus on preventing their degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of seco-triterpenoid degradation during isolation?

A1: Seco-triterpenoids are susceptible to degradation through several mechanisms, primarily:

  • Oxidation: The presence of reactive oxygen species can lead to the oxidation of sensitive functional groups within the seco-triterpenoid structure. Triterpenoids, in general, can be prone to oxidation, which can alter their biological activity.

  • Hydrolysis: Under acidic or alkaline conditions, ester or glycosidic linkages present in some seco-triterpenoids can be cleaved. This is a common issue for triterpenoid (B12794562) saponins, where sugar moieties can be lost.

  • Thermal Degradation: High temperatures used during extraction or solvent evaporation can cause structural rearrangement or decomposition of the molecule. High temperatures (over 60°C) have been reported to destroy the molecular structure of triterpenoids.

  • Solvent Effects: The choice of solvent can influence the stability of seco-triterpenoids. Protic solvents, for instance, can participate in degradation reactions.

Q2: What are the initial signs that my seco-triterpenoid sample is degrading?

A2: Degradation can be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Signs of degradation include the appearance of new spots on a TLC plate or additional peaks in an HPLC chromatogram, as well as a decrease in the intensity of the spot or peak corresponding to the intact seco-triterpenoid. Color changes in the sample solution may also indicate degradation.

Q3: How can I minimize oxidation during the isolation process?

A3: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation steps. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction and chromatography solvents can also effectively scavenge free radicals and protect the seco-triterpenoids.

Q4: What is the optimal pH range for isolating seco-triterpenoids?

A4: The optimal pH will depend on the specific structure of the seco-triterpenoid. Generally, maintaining a neutral or slightly acidic pH (around 5-6) is advisable to prevent both acid- and base-catalyzed hydrolysis. It is recommended to perform small-scale stability studies to determine the optimal pH range for your specific compound.

Troubleshooting Guides

Issue 1: Low Yield of Target Seco-Triterpenoid
Possible Cause Troubleshooting Step
Degradation during extraction - Use milder extraction techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) instead of high-temperature methods like Soxhlet extraction.[1] - Keep extraction times as short as possible. - Add an antioxidant to the extraction solvent.
Incomplete extraction - Optimize the solvent system. A combination of polar and non-polar solvents may be necessary. - Increase the solvent-to-sample ratio. - Ensure the plant material is finely powdered to maximize surface area for extraction.
Loss during purification - Use high-resolution chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC to improve separation efficiency and reduce the number of purification steps.[2] - Monitor fractions carefully using TLC or HPLC to avoid discarding fractions containing the target compound.
Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Sample degradation - Re-evaluate the stability of your compound under the current isolation conditions (pH, temperature, light exposure). - Store extracts and purified fractions at low temperatures (-20°C or -80°C) and under an inert atmosphere. - Analyze samples immediately after preparation.
Isomerization - Certain seco-triterpenoids may be prone to isomerization. Investigate the possibility of isolating and characterizing these isomers. - Adjust chromatographic conditions (e.g., mobile phase composition, temperature) to try and resolve the isomeric peaks.
Contamination - Ensure all glassware and solvents are clean and of high purity. - Run a blank (solvent only) injection to rule out contamination from the HPLC system.

Quantitative Data on Triterpenoid Stability

While specific quantitative data for the degradation kinetics of a wide range of seco-triterpenoids is not extensively available in the literature, the following table provides a general overview of the stability of triterpene glycosides from Black Cohosh under various storage conditions. This can serve as a useful reference for designing stable isolation and storage protocols.

Table 1: Stability of Triterpene Glycosides from Black Cohosh over 9 Weeks

CompoundStorage Condition% Remaining (Week 3)% Remaining (Week 6)% Remaining (Week 9)
Triterpene Glycosides Room Temp, Low HumidityStableStableStable
High Temp, Low HumidityStableStableStable
Room Temp, High HumidityStableStableStable
High Temp, High HumidityStableStableStable

Source: Adapted from a study on the stability of constituents in Black Cohosh.[3] The study found that triterpene glycosides were generally stable under the tested conditions.[3]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Seco-Triterpenoids

This protocol provides a general guideline for the extraction and initial fractionation of seco-triterpenoids from plant material.

  • Preparation of Plant Material: Air-dry the plant material at room temperature and then grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (B129727) at room temperature with occasional stirring until exhaustion.

    • Concentrate the methanol extract under reduced pressure at a temperature not exceeding 40°C to yield a crude extract.

  • Defatting:

    • Suspend the crude extract in water and partition it with petroleum ether to remove lipophilic compounds and chlorophyll.

  • Fractionation:

    • Subject the defatted aqueous phase to further fractionation using solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

    • Monitor each fraction by TLC or HPLC to identify the fractions containing the target seco-triterpenoids.

  • Purification:

    • Subject the enriched fractions to further purification using column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) or more advanced techniques like preparative HPLC or HSCCC.[4][5]

Protocol 2: Monitoring Degradation using HPLC

This protocol describes a general method for monitoring the degradation of a seco-triterpenoid sample.

  • Sample Preparation: Prepare a stock solution of the seco-triterpenoid in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions: Aliquot the stock solution into several vials and subject them to different stress conditions (e.g., varying pH, temperature, exposure to UV light).

  • Time-Point Analysis: At specific time intervals, withdraw an aliquot from each vial and analyze it by HPLC.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid or phosphoric acid to improve peak shape) is typically employed.

    • Detection: UV detection at a wavelength where the seco-triterpenoid absorbs, or mass spectrometry (MS) for more sensitive and specific detection.

  • Data Analysis: Quantify the peak area of the seco-triterpenoid at each time point to determine the rate of degradation. The appearance and increase in the area of new peaks will indicate the formation of degradation products.

Visualizations

experimental_workflow Start Powdered Plant Material Extraction Extraction (e.g., Maceration with Methanol) Start->Extraction Concentration Concentration (Low Temperature) Extraction->Concentration Defatting Defatting (with Petroleum Ether) Concentration->Defatting Fractionation Solvent-Solvent Fractionation (Increasing Polarity) Defatting->Fractionation Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Fractionation->Purification Analysis Purity and Structure Analysis (HPLC, NMR, MS) Purification->Analysis End Isolated Seco-Triterpenoid Analysis->End signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Seco-Triterpenoid Seco-Triterpenoid Death Receptors Death Receptors Seco-Triterpenoid->Death Receptors activates Mitochondrion Mitochondrion Seco-Triterpenoid->Mitochondrion induces stress Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

References

Technical Support Center: Structural Elucidaion of Seco-Oleananes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural elucidation of seco-oleananes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: NMR Spectroscopy

Question 1: Why are the ¹H NMR signals for my purified seco-oleanane broad and poorly resolved at room temperature?

Answer: This is a common issue stemming from the high conformational flexibility of the seco-oleanane skeleton. Unlike their rigid pentacyclic oleanane (B1240867) counterparts, the cleaved ring in seco-oleananes introduces numerous low-energy conformations.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures (e.g., from 25°C down to -40°C or lower, solvent permitting). At lower temperatures, the rate of conformational exchange slows down, which can result in the sharpening of signals as one or a few conformers become dominant.[1]

    • Solvent Change: The polarity and viscosity of the solvent can influence conformational equilibria. Acquire spectra in a range of solvents (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) to find a condition that may favor a single conformation or provide better resolution.

    • Check for Aggregation: Concentration-dependent NMR studies can help determine if aggregation is the cause of broadening. Acquire spectra at several different concentrations. If chemical shifts or signal widths change significantly with concentration, aggregation is likely occurring.

Question 2: I am struggling to differentiate between two stereoisomers of a seco-oleanane. How can I assign the relative stereochemistry?

Answer: Distinguishing between stereoisomers, which often have very similar ¹H and ¹³C NMR spectra, requires advanced 2D NMR techniques that probe through-space correlations and scalar couplings.

  • Troubleshooting Steps:

    • NOESY/ROESY Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of protons. Key cross-peaks between protons in a 1,3-diaxial or similar fixed relationship can confirm relative stereochemistry. For flexible molecules where the molecule might be tumbling at an intermediate rate, ROESY is often more reliable as it can detect correlations for a wider range of molecular sizes and tumbling rates.

    • J-Coupling Analysis: Carefully measure the coupling constants (³JHH) from a high-resolution ¹H NMR spectrum. These values are dependent on the dihedral angle between protons as described by the Karplus equation. Comparing experimental J-values with those predicted for different stereoisomers (often aided by computational modeling) can provide strong evidence for a particular configuration.

    • Advanced 2D NMR: Techniques like HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) can be used to link proton spin systems to their attached carbons and then extend the correlation along the entire spin system, helping to resolve overlapping signals and confirm assignments before interpreting NOESY data.

Question 3: The sheer number of quaternary carbons and methyl singlets in my seco-oleanane makes definitive assignment from HMBC difficult. What is the best approach?

Answer: This is a classic challenge with triterpenoids. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key, but requires a systematic approach. A newer concept involves "2D NMR Barcoding," which uses patterns of correlations as a fingerprint for specific structural subtypes.[2][3]

  • Troubleshooting Steps:

    • Optimize HMBC Acquisition: Ensure the HMBC experiment is optimized for a range of long-range couplings (e.g., set the J-coupling delay for 8 Hz). Acquiring multiple HMBC spectra optimized for different coupling constants (e.g., 4 Hz and 10 Hz) can sometimes reveal correlations that are missed in a single experiment.

    • Start with Unambiguous Signals: Begin assigning correlations from easily identifiable protons (e.g., olefinic, hydroxyl-bearing methines) to nearby quaternary carbons.

    • Use Methyl-to-Carbon Correlations: The sharp singlet nature of methyl groups makes their HMBC correlations to neighboring carbons particularly informative. Map out all correlations from each methyl group. Often, the pattern of correlations from a gem-dimethyl group or adjacent methyls is highly characteristic of the local structure.

    • Consider 1,1-ADEQUATE or INADEQUATE Experiments: If sufficient sample is available and the challenge is critical, the 1,1-ADEQUATE experiment can establish one-bond C-C correlations, while the INADEQUATE experiment can trace the entire carbon skeleton.[4] These are less sensitive experiments but provide definitive C-C connectivity.

Category 2: Mass Spectrometry

Question 4: My ESI-MS/MS fragmentation pattern for a seco-oleanane is not providing clear, interpretable fragments for structural elucidation. What can I do?

Answer: The fragmentation of seco-oleananes can be less predictable than that of traditional oleananes, which often show characteristic retro-Diels-Alder (RDA) fragmentation.[5] The fragmentation behavior is highly dependent on the ionization method and experimental parameters.

  • Troubleshooting Steps:

    • Vary Collision Energy: Acquire MS/MS spectra at a range of collision energies (e.g., a ramp from 10 to 40 eV). Low energies may only show the loss of simple neutral molecules (like H₂O or CO₂), while higher energies can induce more structurally informative bond cleavages within the ring system.[6]

    • Switch Ionization Source/Mode: If available, compare results from different ionization sources. Atmospheric Pressure Chemical Ionization (APCI) can sometimes produce different fragmentation patterns than Electrospray Ionization (ESI).[6] Also, compare positive and negative ion modes, as this can significantly alter the fragmentation pathways.

    • Consider Metal Adducts: Instead of relying on protonated molecules [M+H]⁺, try forming adducts with Na⁺ or Li⁺. These metal adducts can alter the fragmentation pathways, sometimes leading to more stable and informative fragment ions that are not observed in the protonated state.[5]

    • Use an Alternative Fragmentation Technique: If your instrument allows, techniques like Collision-Induced Dissociation (CID) may yield different fragments compared to Higher-energy C-trap Dissociation (HCD). Exploring these options can provide complementary data.

Quantitative Data Summary

The utility of different analytical techniques for addressing specific challenges in seco-oleanane structural elucidation is summarized below.

ChallengePrimary TechniqueSecondary/Confirmatory TechniqueKey Quantitative Parameter(s)
Gross Structure (Connectivity) HMBC, HSQC1D ¹³C NMR, COSY¹³C Chemical Shifts (ppm), ³JCH (Hz)
Relative Stereochemistry NOESY / ROESYJ-Coupling Analysis, X-rayNOE Intensity, ³JHH (Hz)
Conformational Analysis Variable Temp. NMRComputational ModelingΔδ vs. Temperature (ppb/K)
Molecular Formula HRMS (e.g., TOF, Orbitrap)¹³C NMR, DEPTMass Accuracy (< 5 ppm)
Distinguishing Isomers 2D NMR, HPLCX-ray CrystallographyRetention Time (min), Δδ (ppm)
Fragmentation Pathways MS/MS (CID, HCD)Isotopic Labelingm/z values of fragment ions

Detailed Experimental Protocols

Protocol 1: Standard 2D NMR Analysis for Structural Connectivity

This protocol outlines the essential experiments for determining the carbon skeleton and proton assignments of a purified seco-oleanane.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a high-quality NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure adequate spectral width to cover all signals (e.g., 0-12 ppm).

    • Achieve high signal-to-noise and resolution.

  • ¹³C NMR & DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies ¹H-¹H scalar couplings.

    • Use standard gradient-selected (gCOSY) pulse programs.

    • Process the data to identify cross-peaks, which connect coupled protons (typically over 2-3 bonds). Use this to trace out spin systems.[7]

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment correlates protons with their directly attached carbons.[8]

    • Use an edited HSQC sequence to distinguish CH/CH₃ signals (positive) from CH₂ signals (negative).

    • This allows for the unambiguous assignment of the ¹³C chemical shift for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).

    • Set the long-range coupling delay to an average value (e.g., optimized for 8 Hz) to observe correlations to quaternary carbons.

    • This is the key experiment for piecing together the full carbon skeleton by connecting spin systems identified from COSY.

  • Data Analysis:

    • Use software to assign all peaks.

    • Start by assigning carbons from HSQC.

    • Use COSY to build proton-proton networks.

    • Use HMBC to connect these networks and assign quaternary carbons.

Visualizations: Workflows and Logic Diagrams

Structural_Elucidation_Workflow cluster_Isolation Isolation & Purity cluster_Initial_Analysis Initial Spectroscopic Analysis cluster_2D_NMR 2D NMR Connectivity cluster_Structure_Assembly Structure Assembly & Confirmation Isolation Isolation from Source Purification HPLC / Prep-TLC Isolation->Purification Purity Purity Check (LC-MS, 1H NMR) Purification->Purity HRMS HRMS (Formula Determination) Purity->HRMS NMR_1D 1D NMR (1H, 13C, DEPT) Purity->NMR_1D COSY gCOSY NMR_1D->COSY HSQC gHSQC NMR_1D->HSQC Connectivity Assemble Planar Structure COSY->Connectivity HMBC gHMBC HSQC->HMBC HMBC->Connectivity Stereochem NOESY / ROESY for Stereochemistry Connectivity->Stereochem Confirmation Final Structure Proposal Stereochem->Confirmation

Caption: General experimental workflow for seco-oleanane structural elucidation.

Data_Integration_Logic cluster_Data Experimental Data cluster_Info Derived Information cluster_Result Final Output H1 1H NMR (Shifts, Integrals, J) Fragments Structural Fragments (e.g., -CH-CH2-CH3) H1->Fragments C13 13C & DEPT (Carbon Types) C13->Fragments COSY COSY (H-H Spin Systems) COSY->Fragments HSQC HSQC (C-H One-Bond) HSQC->Fragments HMBC HMBC (C-H Long-Range) Connections Fragment Connectivity (Planar Structure) HMBC->Connections NOESY NOESY (H-H Through-Space) Spatial 3D Arrangement (Relative Stereochemistry) NOESY->Spatial Fragments->Connections Connections->Spatial Final_Structure Complete 3D Structure Spatial->Final_Structure

Caption: Logical flow of integrating multi-dimensional NMR data.

References

Technical Support Center: Refining Cytotoxicity Assay Conditions for Triterpenoid Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triterpenoid (B12794562) acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: My triterpenoid acid is showing low cytotoxicity or even a proliferative effect in the MTT assay. What could be the cause?

A1: This is a common issue when testing triterpenoid acids and other natural products with antioxidant properties. The likely cause is direct reduction of the tetrazolium salt (MTT) by your compound. This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, masking the true cytotoxic effect.[1]

Q2: How can I confirm if my triterpenoid acid is interfering with the MTT assay?

A2: To confirm interference, you should run a cell-free control. Prepare wells with your triterpenoid acid at various concentrations in the culture medium but without cells. Add the MTT reagent and incubate as you would in a standard experiment. A color change to purple in these wells indicates direct reduction of MTT by your compound.[2]

Q3: Are there alternative assays that are less prone to interference by triterpenoid acids?

A3: Yes, assays that do not rely on the metabolic reduction of a substrate are recommended. The Sulforhodamine B (SRB) assay, which measures total protein content, and ATP-based luminescent assays, such as the CellTiter-Glo® assay, are excellent alternatives.[1]

Q4: I'm observing precipitate formation in the culture medium after adding my triterpenoid acid stock solution. How can I improve its solubility?

A4: Triterpenoid acids are often poorly soluble in aqueous solutions. To improve solubility, ensure your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it in the culture medium. When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and even distribution. It is also crucial to keep the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, and to include a vehicle control in your experiment.[3]

Q5: My results are highly variable between replicate wells. What are the common causes and solutions?

A5: High variability can stem from several factors:

  • Uneven cell seeding: Ensure you have a homogeneous single-cell suspension before and during plating.

  • Edge effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. It is best to fill the outer wells with sterile PBS or medium and not use them for experimental samples.

  • Incomplete formazan (B1609692) solubilization (in MTT assay): Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solvent and allowing adequate incubation time with gentle agitation.[2][4]

Troubleshooting Guides

Guide 1: Troubleshooting Unexpectedly High Cell Viability in Tetrazolium-Based Assays (MTT, MTS)

This guide provides a step-by-step approach to diagnose and resolve issues of suspected compound interference in tetrazolium-based cytotoxicity assays.

Troubleshooting_High_Viability start Start: Unexpectedly High Viability in MTT/MTS Assay check_interference Step 1: Perform Cell-Free Control (Compound + Medium + MTT Reagent) start->check_interference color_change Observe Color Change? check_interference->color_change interference_confirmed Conclusion: Interference Confirmed (Direct Reduction of MTT) color_change->interference_confirmed Yes no_interference Conclusion: No Direct Interference color_change->no_interference No solution1 Solution A: Switch to a Non-Redox-Based Assay (e.g., SRB, CellTiter-Glo) interference_confirmed->solution1 solution2 Solution B: Modify MTT Protocol (Wash out compound before adding MTT reagent) interference_confirmed->solution2 troubleshoot_other Troubleshoot Other Factors: - Cell line resistance - Incorrect compound concentration - Assay endpoint timing no_interference->troubleshoot_other

Troubleshooting workflow for high viability readings.
Guide 2: Addressing Poor Solubility of Triterpenoid Acids

This guide outlines steps to mitigate solubility issues when preparing triterpenoid acids for cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms in stock solution (DMSO) Compound concentration exceeds its solubility limit in DMSO.Prepare a less concentrated stock solution. Gentle warming and vortexing can aid dissolution.
Precipitate forms upon dilution in culture medium Poor aqueous solubility of the triterpenoid acid.Add the DMSO stock solution to the culture medium dropwise while gently vortexing. Ensure the final DMSO concentration remains non-toxic (typically <0.5%).
Inconsistent results due to precipitation Uneven distribution of the compound in the culture wells.Visually inspect wells for precipitate under a microscope. Prepare fresh dilutions for each experiment and ensure thorough mixing.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay (with modifications for Triterpenoid Acids)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Triterpenoid acid stock solution (in DMSO)

  • Complete culture medium (phenol red-free medium is recommended to reduce background)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the triterpenoid acid in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Wash the cells once with sterile PBS. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

  • Cells in culture

  • Triterpenoid acid stock solution (in DMSO)

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[5]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[6]

  • Dye Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well.[6]

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.[6]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cells in culture

  • Triterpenoid acid stock solution (in DMSO)

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Treat with triterpenoid acids as described in the MTT protocol.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Presentation

Table 1: IC50 Values of Triterpenoid Acids in Various Cancer Cell Lines

Triterpenoid AcidCell LineAssayIC50 (µM)Reference
Oleanolic AcidDU145 (Prostate)MTT112.57 µg/mL[8]
Oleanolic AcidMCF-7 (Breast)MTT132.29 µg/mL[8]
Oleanolic AcidU87 (Glioblastoma)MTT163.60 µg/mL[8]
Oleanolic AcidHepG2 (Liver)CCK-830[9]
Asiatic AcidUMB1949 (Renal)CCK-860[10]
Asiatic AcidA2780 (Ovarian)SRB0.0008[11]
Betulinic AcidCL-1 (Canine Cancer)MTT23.50[8]
Betulinic AcidCLBL-1 (Canine Cancer)MTT18.2[8]
Betulinic AcidD-17 (Canine Cancer)MTT18.59[8]
Ursolic AcidT47D (Breast)SRB231 µg/mL[7]
Ursolic AcidMCF-7 (Breast)SRB221 µg/mL[7]
Ursolic AcidMDA-MB-231 (Breast)SRB239 µg/mL[7]

Signaling Pathway Visualization

Many triterpenoid acids induce apoptosis through the intrinsic mitochondrial pathway, which involves the activation of caspase cascades.

Triterpenoid_Apoptosis_Pathway triterpenoid Triterpenoid Acid mitochondria Mitochondria triterpenoid->mitochondria Induces Stress bcl2 Bcl-2 Family (e.g., Bax, Bak) triterpenoid->bcl2 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c via Bax/Bak activation apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Caspase-9 (Initiator Caspase) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 Cleaves and Activates apoptosis Apoptosis caspase3->apoptosis Executes bcl2->mitochondria Regulates Permeability

Triterpenoid acid-induced intrinsic apoptosis pathway.

References

Validation & Comparative

A-Ring Modifications of Oleananes: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of A-ring modified oleanane (B1240867) triterpenoids. Oleanolic acid (OA) and its derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer and anti-inflammatory effects. Modifications to the A-ring of the oleanane scaffold have been a key strategy to enhance potency and overcome limitations such as low bioavailability. This guide summarizes key findings, presents comparative data, and provides detailed experimental protocols for the cited bioassays.

Comparative Anticancer Activity

Modifications on the A-ring of oleanane derivatives have yielded compounds with significantly enhanced cytotoxicity against various cancer cell lines. Key modifications include the introduction of cyano groups, oxo functionalities, and the formation of lactones, lactams, and other heterocyclic systems.

A notable example is the development of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which demonstrates exceptionally high potency in inhibiting nitric oxide production, a relevant target in cancer and inflammation. The combination of modifications in both A and C rings can increase potency by about 10,000 times compared to the lead compound, 3-oxooleana-1,12-dien-28-oic acid.[1][2] For instance, certain methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate derivatives show IC50 values at the 0.1 nM level for inhibiting nitric oxide production in mouse macrophages.[1][2]

Studies have also explored the synthesis of novel oleanolic acid derivatives with modifications at the A-ring and C-28 position. These compounds have shown promising antitumor activity against SGC7901 and A549 cell lines.[3] For example, oleanolic acid itself has an IC50 of 30 µM against HepG2 liver cancer cells, while showing low toxicity to normal liver cells (IC50 of 120 µM).[4] The introduction of various substituents can significantly improve this activity. A-lactone, A-lactam, A-seco, and A-contracted derivatives of 3-O-acetyl-11-keto-β-boswellic acid (a related triterpenoid) have been synthesized, with some compounds showing IC50 values between 3.5 and 5.0 μM against K562 cells, a nearly nine-fold increase in cytotoxicity compared to the parent compound.[5]

The following table summarizes the cytotoxic activity of various A-ring modified oleananes against different cancer cell lines.

Compound/Modification Cancer Cell Line IC50 (µM) Reference
Oleanolic AcidHepG230[4]
Compound II4 SGC7901Reportedly potent[3]
Compound II5 A549Reportedly potent[3]
6a (A-lactone derivative)K5623.5 - 5.0[5]
11b (A-lactam derivative)K5623.5 - 5.0[5]
12k (A-seco derivative)K5623.5 - 5.0[5]
18e (Ring A contracted derivative)K5623.5 - 5.0[5]
CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid)Mouse Macrophages (NO inhibition)~0.0001[1][2]
Compound 52 (OA derivative)A4312.67[6]
Dichapetalum gelonioides triterpenoids (2 & 4) NAMALWANanomolar potency[7][8]

Specific IC50 values for compounds II4 and II5 were not provided in the abstract but were described as exhibiting "excellent antitumor activities".

Comparative Anti-inflammatory Activity

A-ring modifications have also been shown to significantly enhance the anti-inflammatory properties of oleananes. The primary mechanism often investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

The synthesis of arylidene derivatives of oleanolic acid at the C-2 position has led to compounds with potent anti-inflammatory activity.[9] Some of these derivatives were identified as potent inhibitors of IL-6 and TNF-α.[9] For instance, derivative 3L was the most potent inhibitor of IL-6 (77.2%) and TNF-α (75.4%) compared to the parent oleanolic acid.[9]

Furthermore, nor-oleanane triterpenoids isolated from Stauntonia brachyanthera have demonstrated inhibitory activity on LPS-induced NO production in RAW 264.7 macrophages, with IC50 values ranging from 21.41 to 27.04 µM, which is stronger than the anti-inflammatory drug indomethacin.[10]

The table below compares the anti-inflammatory activity of selected A-ring modified oleananes.

Compound/Modification Assay IC50 (µM) / % Inhibition Reference
3a (Arylidene derivative)NO Production Inhibition77.18% inhibition at 10µM[9]
3d (Arylidene derivative)NO Production Inhibition71.5% inhibition at 10µM[9]
3e (Arylidene derivative)NO Production Inhibition68.8% inhibition at 10µM[9]
3L (Arylidene derivative)IL-6 Inhibition77.2% inhibition[9]
3L (Arylidene derivative)TNF-α Inhibition75.4% inhibition[9]
Oleanolic AcidNO Production Inhibition65.22% inhibition at 10µM[9]
Brachyantheoraside B10 (nor-oleanane)NO Production Inhibition27.04[10]
Brachyantheraside C1 (nor-oleanane)NO Production Inhibition26.22[10]
Compound 3 from S. brachyanthera NO Production Inhibition21.41[10]
CDDO NO Production Inhibition~0.0001[1][2]

Signaling Pathways and Mechanisms of Action

A-ring modified oleananes exert their bioactivity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Several studies indicate that these compounds can induce apoptosis through the mitochondrial pathway.[6] This is often characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6] Some derivatives have also been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, and to induce ferroptosis.[11] Furthermore, oleanolic acid has been observed to trigger G2/M arrest in liver cancer cells.[4]

Certain A-ring modified triterpenoids can also act as modulators of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells, thereby enhancing the efficacy of other chemotherapeutic agents.[12]

Below are diagrams illustrating a generalized experimental workflow for evaluating anticancer activity and a simplified representation of the apoptosis induction pathway.

G Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis start Oleanolic Acid Precursor mod A-Ring Modification start->mod mtt MTT Assay (Cytotoxicity Screening) mod->mtt apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle ic50 IC50 Determination mtt->ic50 cell_lines Cancer Cell Lines (e.g., HepG2, A549, K562) cell_lines->mtt western_blot Western Blot (Protein Expression) apoptosis->western_blot sar Structure-Activity Relationship (SAR) Analysis western_blot->sar ic50->sar

Figure 1. A generalized workflow for the synthesis and evaluation of A-ring modified oleananes.

G Simplified Apoptosis Induction Pathway cluster_akt Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway drug A-Ring Modified Oleanane akt Akt drug->akt inhibits bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 downregulates bax Bax (Pro-apoptotic) drug->bax upregulates mtor mTOR akt->mtor activates cyto_c Cytochrome c release bcl2->cyto_c inhibits bax->cyto_c promotes caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. A simplified diagram of the pro-apoptotic mechanism of A-ring modified oleananes.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., SGC7901, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the A-ring modified oleanane derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like gefitinib) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[9][10]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on their expression levels.

  • Cell Lysis: After treatment with the compounds, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, often normalized to a loading control like β-actin or GAPDH.[6]

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Seco-Oleanane Titerpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of seco-oleanane triterpenoids, a class of modified natural products demonstrating significant potential in oncology and inflammatory disease research. By examining key structural modifications and their impact on cytotoxicity and anti-inflammatory effects, we aim to provide a clear, data-driven resource to inform future drug discovery and development efforts.

Seco-oleanane triterpenoids are derivatives of oleanane-type triterpenoids, characterized by the cleavage of one of the rings of the pentacyclic scaffold, most commonly ring A. This structural modification can dramatically alter the biological properties of the parent compound, often leading to enhanced potency and novel mechanisms of action. This guide synthesizes experimental data from multiple studies to illuminate the structure-activity relationships (SAR) governing the bioactivity of these promising molecules.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of seco-oleanane triterpenoids has been extensively evaluated against a variety of human cancer cell lines. The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of several representative seco-oleanane derivatives, highlighting the impact of different functional groups and structural arrangements on their anti-proliferative effects.

Table 1: Cytotoxic Activity of Seco-Oleanane Triterpenoids Against Various Cancer Cell Lines

Compound IDSeco-Oleanane DerivativeCancer Cell LineIC50 (µM)Reference
1 3,4-seco-Olean-12-en-3,30-dioic acidA549 (Lung)53.78 µg/mL[1]
2 Methyl 3-bromomethyl-1-cyano-3-oxo-2,3-seco-2-norlup-20(29)-en-30-al-28-oateHEp-2 (Larynx)3.4[2]
HCT 116 (Colon)10.4[2]
3 3,4-seco-lup-20(29)-en-3,28-dioic acid derivativeHepG2 (Liver)-[3]
4 3-amino-3,4-seco-4(23)-en triterpenic derivative of uvaolVariousGI50 < 10 µM[4]
5 Azepanoallobetulinic acid amide derivativeFaDu (Pharynx)0.88[4]

Comparative Analysis of Anti-inflammatory Activity

In addition to their cytotoxic effects, seco-oleanane triterpenoids have demonstrated potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Table 2 provides a comparative overview of the anti-inflammatory activity of selected seco-oleanane derivatives, focusing on their ability to inhibit nitric oxide (NO) production and modulate pro-inflammatory cytokine secretion.

Table 2: Anti-inflammatory Activity of Seco-Oleanane Triterpenoids

Compound IDSeco-Oleanane DerivativeAssayTarget Cell LineIC50 (µM)Reference
6 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acidIL-12 p40 inhibitionBMDCs3.3 - 9.1[5]
IL-6 inhibitionBMDCs3.3 - 9.1[5]
TNF-α inhibitionBMDCs8.8 - 20.0[5]
7 Oleanane-type saponins (B1172615) (Compounds 6-11)NF-κB inhibitionHepG23.1 - 18.9[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the seco-oleanane triterpenoid (B12794562) derivatives for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

2. Sulforhodamine B (SRB) Assay [4]

  • Cell Seeding and Treatment: Cells were seeded and treated with the test compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After the incubation period, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The bound stain was then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was measured at 510 nm. The IC50 values were determined from the dose-response curves.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: RAW 264.7 macrophage cells were cultured in 96-well plates.

  • Treatment: The cells were pre-treated with various concentrations of the seco-oleanane triterpenoids for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance at 540 nm was measured, and the concentration of nitrite was determined from a standard curve.

2. Western Blot Analysis for NF-κB Pathway Proteins [7]

  • Cell Lysis: Cells treated with seco-oleanane triterpenoids and/or LPS were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, IκBα).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Key Signaling Pathways and Mechanisms of Action

The biological activities of seco-oleanane triterpenoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by these compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Seco-Oleanane Triterpenoids Seco-Oleanane Triterpenoids Seco-Oleanane Triterpenoids->Procaspase-8 may promote Seco-Oleanane Triterpenoids->Mitochondrion may induce stress

Caption: Caspase activation pathways in apoptosis.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS, TNF-α LPS, TNF-α IKK Complex IKK Complex LPS, TNF-α->IKK Complex activate IκBα IκBα IKK Complex->IκBα phosphorylates IκBα-NF-κB Complex IκBα-NF-κB (inactive) NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates IκBα-NF-κB Complex->NF-κB (p65/p50) releases Target Genes Target Genes NF-κB (p65/p50)_n->Target Genes activates transcription Pro-inflammatory Mediators\n(iNOS, COX-2, Cytokines) Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Target Genes->Pro-inflammatory Mediators\n(iNOS, COX-2, Cytokines) Seco-Oleanane Triterpenoids Seco-Oleanane Triterpenoids Seco-Oleanane Triterpenoids->IKK Complex inhibit

Caption: NF-κB signaling pathway in inflammation.

Summary of Structure-Activity Relationships

Based on the compiled data, several key structure-activity relationships for seco-oleanane triterpenoids can be proposed:

  • Opening of Ring A: The cleavage of the A-ring to form seco-derivatives is a critical modification that often enhances cytotoxic and anti-inflammatory activities compared to the parent oleanane (B1240867) triterpenoids.

  • Functionalization at C-3 and C-4: The nature of the substituents at the newly formed termini of the seco-A ring significantly influences bioactivity. The presence of carboxylic acid or cyano groups can contribute to increased potency.

  • Modifications at C-28: Derivatization of the C-28 carboxyl group, for instance, through amide formation, has been shown to modulate the cytotoxic profile of these compounds.

  • Introduction of Electrophilic Centers: The presence of α,β-unsaturated carbonyl systems or other Michael acceptors in the structure can enhance activity, likely through covalent interactions with biological nucleophiles in target proteins.

Conclusion

Seco-oleanane triterpenoids represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics for cancer and inflammatory diseases. The structural modifications inherent to this class provide a versatile platform for medicinal chemists to fine-tune their pharmacological properties. The data and analyses presented in this guide offer a foundational understanding of the SAR of seco-oleanane triterpenoids, which can aid in the rational design of new and more potent derivatives. Further research focusing on the specific molecular targets and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

A Comparative Guide to Natural vs. Synthetic 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of naturally derived and synthetically conceptualized 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This document outlines the current state of knowledge, potential biological activities, and detailed experimental protocols to facilitate further investigation of this promising triterpenoid (B12794562).

Introduction

This compound is a naturally occurring seco-oleanane triterpenoid that has been isolated from the roots of Ligularia intermedia[1]. As a member of the triterpenoid class of compounds, it holds potential for various pharmacological applications, including anticancer and anti-inflammatory activities, which are characteristic of many oleanane (B1240867) derivatives. This guide explores the comparison between the naturally sourced compound and a plausible synthetic counterpart, providing valuable insights for its potential development as a therapeutic agent.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of future studies.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₅Calculated
Molecular Weight 488.7 g/mol Calculated
CAS Number 182249-69-0BioCrick[1]
Appearance White to off-white solidPredicted
Solubility Soluble in DMSO, methanol, ethanolPredicted
Natural Source Roots of Ligularia intermediaBioCrick[1]

Natural vs. Synthetic: A Comparative Analysis

Currently, this compound is primarily available through isolation from its natural source. A synthetic route has not been explicitly reported in the literature. However, based on established chemical transformations of oleanolic acid, a plausible synthetic pathway can be conceptualized.

Natural Source and Isolation

The sole reported natural source of this compound is the roots of Ligularia intermedia, a plant belonging to the Asteraceae family[1]. Isolation from this plant source offers the advantage of obtaining the stereochemically pure, naturally occurring isomer. However, reliance on natural sources can be limited by factors such as plant availability, geographical and seasonal variations in compound yield, and the complexity of purification from a complex mixture of phytochemicals.

Plausible Synthetic Approach

A hypothetical synthetic route to this compound could commence from the readily available and structurally related triterpenoid, oleanolic acid. The key transformation would be the oxidative cleavage of the C3-C4 bond in the A-ring of an appropriately protected oleanolic acid derivative.

The proposed synthetic workflow is illustrated in the diagram below:

G Plausible Synthetic Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product OleanolicAcid Oleanolic Acid Protection Protection of C28-Carboxylic Acid and C3-Hydroxyl Group OleanolicAcid->Protection Esterification & Acylation Oxidation Oxidation of C3-Hydroxyl to Ketone Protection->Oxidation e.g., PCC, DMP Cleavage Oxidative Cleavage of C3-C4 Bond (e.g., Ozonolysis) Oxidation->Cleavage 1. O₃ 2. Reductive workup Reduction Reduction of C4-Aldehyde to Alcohol Cleavage->Reduction e.g., NaBH₄ Deprotection Deprotection of C28-Carboxylic Acid Reduction->Deprotection Hydrolysis FinalProduct This compound Deprotection->FinalProduct

Caption: Plausible synthetic pathway from oleanolic acid.

Advantages of Synthesis: A successful synthetic route would provide a consistent and scalable supply of the compound, independent of natural source limitations. It would also allow for the synthesis of analogs and derivatives for structure-activity relationship (SAR) studies, which is crucial for drug development.

Potential Challenges: The synthesis of complex natural products like triterpenoids can be challenging, often requiring multiple steps with careful control of stereochemistry. The oxidative cleavage step would need to be highly selective to avoid unwanted side reactions on the C12-C13 double bond.

Biological Activity: A Comparative Perspective

While direct experimental data on the biological activity of this compound is limited, the known activities of related seco-oleanane triterpenoids and other compounds isolated from Ligularia species provide a strong basis for predicting its potential pharmacological profile.

Expected Biological Activities
  • Cytotoxic Activity: Many triterpenoids isolated from Ligularia species have demonstrated cytotoxic effects against various cancer cell lines. For instance, sesquiterpenes from Ligularia platyglossa showed cytotoxicity against HL-60 cancer cells[2]. A related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has also been reported to possess cytotoxic activity. Therefore, it is highly probable that this compound will exhibit cytotoxic properties.

  • Anti-inflammatory Activity: Oleanolic acid and its synthetic derivatives are well-known for their anti-inflammatory effects[3][4]. Seco-triterpenoids often retain or even exhibit enhanced biological activities compared to their parent compounds. The structural modifications in the A-ring of this compound could modulate its interaction with inflammatory signaling pathways.

The potential mechanism of action for the anti-inflammatory and cytotoxic effects of triterpenoids often involves the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.

G Potential Signaling Pathways cluster_compound Compound cluster_pathways Cellular Targets & Pathways cluster_effects Biological Effects Compound This compound NFkB NF-κB Pathway Compound->NFkB Inhibition Apoptosis Apoptosis Pathway Compound->Apoptosis Induction InflammatoryMediators Inflammatory Mediators (e.g., COX-2, iNOS) NFkB->InflammatoryMediators Downregulation Caspases Caspase Activation Apoptosis->Caspases AntiInflammatory Anti-inflammatory Effect InflammatoryMediators->AntiInflammatory Cytotoxic Cytotoxic Effect Caspases->Cytotoxic

Caption: Potential signaling pathways modulated by the compound.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite (B80452) Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on NO production.

Conclusion

This compound represents an intriguing natural product with a high potential for biological activity, particularly in the areas of oncology and inflammation. While the natural source provides the authentic molecule, the development of a robust synthetic route would be a significant advancement, enabling a more thorough investigation of its therapeutic potential and the generation of novel analogs. The experimental protocols provided in this guide offer a starting point for researchers to explore the cytotoxic and anti-inflammatory properties of both natural and potentially synthetic this compound, paving the way for future drug discovery and development efforts.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Triterpenoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triterpenoids is paramount in natural product research, quality control of herbal medicines, and the development of new pharmaceuticals. Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of these quantitative results. This guide provides a comprehensive comparison of commonly employed analytical techniques for triterpenoid (B12794562) quantification, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for triterpenoid quantification depends on several factors, including the specific triterpenoid of interest, the complexity of the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC) with Flame Ionization Detection (FID) are among the most prevalent techniques.

Below is a summary of key validation parameters for these methods, compiled from various studies, to facilitate a clear comparison.

Table 1: Comparison of Validated HPLC-UV/PDA Method Parameters for Triterpenoid Quantification [1]

Analyte (Triterpenoid)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)
Oleanolic Acid25-150>0.99990.080.2494.70 - 105.81<2.0
Ursolic Acid25-150>0.99990.120.3694.70 - 105.81<2.0
Betulinic Acid25-150>0.999Not ReportedNot Reported98.29 - 99.59<2.0

Table 2: Comparison of Validated LC-MS/MS Method Parameters for Triterpenoid Saponin Quantification [2]

Analyte (Triterpenoid Saponin)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0

Table 3: Comparison of Validated HPTLC Method Parameters for Triterpenoid Quantification [1][3]

Analyte (Triterpenoid)Linearity Range (µ g/spot )Correlation Coefficient (r²)LOD (ng/spot)LOQ (ng/spot)Accuracy (Recovery %)Precision (RSD %)
Lupeol2-10>0.99820060099.66 - 100.40<2.0
Betulin2-10>0.99820060099.66 - 100.40<2.0
TaraxerolNot Reported>0.995Not ReportedNot Reported85.66 - 91.87<1.99
Betulinic Acid4-20>0.998Not ReportedNot Reported92.43 - 99.50<2.59
Ursolic Acid2-10>0.998Not ReportedNot Reported92.43 - 99.50<2.59
Oleanolic AcidNot Reported>0.995Not ReportedNot Reported85.66 - 91.87<1.99

Table 4: Comparison of Validated GC-FID Method Parameters for Lupeol Quantification [1]

ParameterLupeol
Linearity Range (µg/mL)10-100
Correlation Coefficient (r²)>0.99
LOD (µg/mL)Not Reported
LOQ (µg/mL)Not Reported
Accuracy (Recovery %)>97
Precision (RSD %)<0.38

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the cross-validation of analytical results. The following sections outline generalized methodologies for the extraction and analysis of triterpenoids.

Sample Preparation: Extraction of Triterpenoids

A common procedure for extracting triterpenoids from plant material involves the following steps:

  • Drying and Grinding: Plant material is dried to a constant weight to remove moisture and then ground into a fine powder to increase the surface area for efficient extraction.[2]

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate.[1][3] Techniques like sonication, Soxhlet extraction, or pressurized liquid extraction can be employed to improve extraction efficiency.[1][2][4]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.[2]

  • Purification (Optional): For complex matrices, a purification step such as Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds and enrich the triterpenoid fraction.[1][2]

Analytical Methodologies
  • Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.[1]

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (often with an acid modifier like formic or acetic acid) and an organic phase (acetonitrile or methanol).[2]

  • Flow Rate: A typical flow rate is around 1 mL/min.[1]

  • Detection: A Diode Array Detector (DAD) or a UV detector is used, with the wavelength set to the maximum absorbance of the target triterpenoids (often around 210 nm).[1][5]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from certified reference standards.[2]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the chemical nature of the triterpenoid.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[2]

  • Quantification: Similar to HPLC-UV, quantification is based on a calibration curve generated from reference standards.[2]

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel are typically used.[1][3]

  • Mobile Phase: A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, is used for development.[3]

  • Application: Samples and standards are applied to the plate as bands.[1]

  • Development: The plate is developed in a chamber saturated with the mobile phase.[1]

  • Densitometric Analysis: After development and derivatization (if necessary), the separated bands are scanned with a densitometer at a specific wavelength to quantify the analytes.[1]

  • Derivatization: Many triterpenoids require derivatization to increase their volatility for GC analysis.[6]

  • Column: A capillary column suitable for triterpene analysis is employed.[1]

  • Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.[1]

  • Temperature Program: A programmed temperature gradient is used to achieve optimal separation.[1]

  • Detector: A Flame Ionization Detector (FID) is used for quantification.[1]

  • Quantification: The peak area is compared against a calibration curve from derivatized standards.

Mandatory Visualizations

To further clarify the processes involved in the cross-validation of analytical results for triterpenoid quantification, the following diagrams illustrate key workflows and concepts.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_crossval Cross-Validation PlantMaterial Plant Material DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Extraction DryingGrinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Purification (SPE) Filtration->Purification HPLC HPLC-UV/PDA Purification->HPLC LCMS LC-MS/MS Purification->LCMS HPTLC HPTLC Purification->HPTLC GCFID GC-FID Purification->GCFID Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ LCMS->Robustness HPTLC->Specificity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD HPTLC->LOQ HPTLC->Robustness GCFID->Specificity GCFID->Linearity GCFID->Accuracy GCFID->Precision GCFID->LOD GCFID->LOQ GCFID->Robustness DataComparison Data Comparison Specificity->DataComparison Linearity->DataComparison Accuracy->DataComparison Precision->DataComparison LOD->DataComparison LOQ->DataComparison Robustness->DataComparison

Caption: Workflow for Cross-Validation of Triterpenoid Quantification.

G cluster_0 Method Selection cluster_1 Method Development & Validation cluster_2 Cross-Validation cluster_3 Outcome Start Define Analytical Goal (e.g., QC, Research) Considerations Considerations: - Triterpenoid Properties - Matrix Complexity - Required Sensitivity - Throughput Start->Considerations MethodChoice Select Primary Method (e.g., HPLC-UV) Considerations->MethodChoice Development Develop & Optimize Method Parameters MethodChoice->Development Validation Validate according to ICH Guidelines (Q2 R1/R2) Development->Validation SecondaryMethod Select Secondary Method (e.g., LC-MS/MS) Validation->SecondaryMethod CrossValidate Analyze Same Samples with Both Methods SecondaryMethod->CrossValidate CompareResults Compare Quantitative Results & Statistical Analysis CrossValidate->CompareResults Conclusion Conclusion on Method Reliability & Comparability CompareResults->Conclusion

Caption: Logical Flow for Cross-Method Validation of Triterpenoids.

References

A Comparative Guide to the Apoptotic Mechanisms of Seco-Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms by which seco-triterpenoids, a unique class of natural compounds, induce programmed cell death (apoptosis) in cancer cells. We present a synthesis of experimental data, detail the underlying signaling pathways, and provide standardized protocols for key validation assays.

Comparative Cytotoxicity of Seco-Triterpenoids

Seco-triterpenoids have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), effective concentration (EC50), and growth inhibition (GI50) values are critical metrics for comparing the potency of these compounds. The data below, summarized from multiple studies, highlight the efficacy of various natural and semi-synthetic seco-triterpenoids.

Compound ClassSpecific Compound/DerivativeCancer Cell LineAssayValue (µM)Reference
3,4-seco-Oleanane 3,4-seco-olean-4(24)-en-19-oxo-3-oic acidAGS (Gastric)MTTIC50: ~100[1][2]
DLD-1 (Colorectal)MTTIC50: ~100[1][2]
3,4-seco-Ursane 3,4-seco-urs-4(23),20(30)-dien-3-oic acidAGS (Gastric)MTTIC50: >150[1][2]
DLD-1 (Colorectal)MTTIC50: >200[1][2]
3,4-seco-urs-4(23),20(30)-dien-19-ol-3-oic acidAGS (Gastric)MTTIC50: ~100[1][2]
DLD-1 (Colorectal)MTTIC50: ~100[1][2]
3,4-seco-Dammarane 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT)A375 (Melanoma)MTTIC50: ~105 (48h)[3]
G-361 (Melanoma)MTTIC50: ~111 (48h)[3]
A-ring Azepano Seco-Triterpenoid Azepanoallobetulinic acid amide (Cpd. 11)FaDu (Pharynx)SRBEC50: 0.88[4]
A375 (Melanoma)SRBEC50: 1.12[4]
HT29 (Colon)SRBEC50: 1.09[4]
MCF-7 (Breast)SRBEC50: 1.05[4]
NCI-60 PanelSRBGI50: 0.20 - 0.94[4]
Seco-Lupane Derivative Compound 21HepG2 (Liver)MTTIC50: 0.97[5]

Core Mechanisms of Apoptosis Induction

Experimental evidence indicates that seco-triterpenoids primarily induce apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These cascades converge on the activation of executioner caspases, which orchestrate the systematic dismantling of the cell.

2.1. The Dual Apoptotic Pathway

Studies on 3,4-seco-acids from Betula pubescens and seco-dammaranes from Betula pendula have shown that these compounds trigger the cleavage, and thus activation, of initiator caspases from both pathways: caspase-8 (extrinsic) and caspase-9 (intrinsic).[2][3][6] The activation of these initiators leads to a downstream cascade that activates executioner caspases, primarily caspase-3 and caspase-7.[6] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein essential for DNA repair.[3][6][7] PARP cleavage is a hallmark of apoptosis.

Furthermore, seco-ursane-type triterpenoids have been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway.[7][8] This modulation often involves downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 FADD/DISC caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c MOMP bcl2 Bcl-2 (Anti-apoptotic) bax Bax (Pro-apoptotic) bax->mitochondrion pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 + Apaf-1 caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp seco_triterpenoid Seco-Triterpenoid seco_triterpenoid->death_receptor seco_triterpenoid->bcl2 inhibits seco_triterpenoid->bax

Fig. 1: Seco-triterpenoid-induced apoptosis signaling pathways.

2.2. Alternative Cell Death Mechanisms

While apoptosis is the predominant mechanism, some seco-triterpenoid derivatives may induce other forms of programmed cell death. For instance, certain seco-lupane derivatives have been found to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in liver cancer cells.[5] This highlights the structural diversity of seco-triterpenoids and their potential to engage multiple cell death pathways.

Experimental Protocols

The following protocols provide standardized methods for assessing the apoptotic effects of seco-triterpenoids.

3.1. Protocol 1: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the seco-triterpenoid compound (e.g., 0.1 to 200 µM) and a vehicle control (e.g., 0.5% DMSO) for 24, 48, or 72 hours.[2][9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

3.2. Protocol 2: Apoptosis Quantification by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Culture and Treatment: Culture 1-2x10⁵ cells per well in a 6-well plate. After 24 hours, treat with the seco-triterpenoid at its IC50 or 2x IC50 concentration for the desired time (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI, 100 µg/mL).[10]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the cell populations:

    • Viable: Annexin V (-) / PI (-)

    • Early Apoptotic: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic: Annexin V (+) / PI (+)

    • Necrotic: Annexin V (-) / PI (+)

3.3. Protocol 3: Western Blot Analysis of Apoptotic Proteins

This technique detects changes in the expression and cleavage of key apoptosis-related proteins.

  • Protein Extraction: Treat cells as described above. Lyse the cells in cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression or cleavage.

Standard Experimental Workflow

The logical flow for investigating seco-triterpenoid-induced apoptosis typically follows a multi-step process, from initial screening to mechanistic validation.

Experimental_Workflow cluster_screening Phase 1: Screening & Potency cluster_detection Phase 2: Apoptosis Confirmation cluster_mechanism Phase 3: Mechanistic Insight start Treat Cancer Cells with Seco-Triterpenoid cytotoxicity Cell Viability Assay (MTT, SRB) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 annexin_v Annexin V / PI Staining & Flow Cytometry ic50->annexin_v morphology Nuclear Morphology (DAPI/Hoechst Staining) ic50->morphology quantify_apoptosis Quantify Apoptotic Cells annexin_v->quantify_apoptosis morphology->quantify_apoptosis western_blot Western Blot Analysis (Caspases, PARP, Bcl-2 family) quantify_apoptosis->western_blot caspase_assay Caspase Activity Assay (Colorimetric/Fluorometric) quantify_apoptosis->caspase_assay mmp_assay Mitochondrial Potential (JC-1 Assay) quantify_apoptosis->mmp_assay pathway_id Identify Apoptotic Pathway western_blot->pathway_id caspase_assay->pathway_id mmp_assay->pathway_id

Fig. 2: Standard workflow for apoptosis mechanism confirmation.

References

Triterpenoid Derivatives: A Comparative Guide to Cytotoxicity and Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triterpenoids, a diverse class of natural products, and their synthetic derivatives have garnered significant attention in oncological research for their potent cytotoxic activities against various cancer cell lines.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of selected triterpenoid (B12794562) derivatives, details the experimental protocols for assessing cytotoxicity, and outlines the statistical methods crucial for interpreting the data.

Comparative Cytotoxicity of Triterpenoid Derivatives

The cytotoxic potential of triterpenoid derivatives is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability.[4] The IC50 values for various triterpenoid derivatives against a panel of human cancer cell lines are summarized below. Lower IC50 values indicate higher cytotoxic potency.

Triterpenoid DerivativeCancer Cell LineIC50 (µM)Reference
Oleanolic Acid Derivatives
OA-PM-β-CD Conjugate (48)MCF-7 (Breast)6.06[5]
BGC-823 (Gastric)8.47[5]
HL-60 (Leukemia)7.21[5]
Oleanolic acid 3-O-α-l-arabinoside (426)Various4.4 - 13.7[1]
CDDO-MeHT-29 (Colon)Not specified[6]
HCT-15 (Colon)Not specified[6]
Ursolic Acid Derivatives
3-acetyloxy-(3α)-urs-12-en-28-oic methyl esterMCF-7 (Breast)4.20[7]
Biotin-UA Conjugate (5c)5637 (Bladder)Not specified[8]
T24 (Bladder)Not specified[8]
Lupane Derivatives
Betulinic acid (593)A549 (Lung)8.92 - 17.83[1]
SK-OV-3 (Ovarian)8.92 - 17.83[1]
SK-MEL-2 (Melanoma)8.92 - 17.83[1]
XF498 (CNS)8.92 - 17.83[1]
Betulin (606)Various11.27 - 14.16[1]
lup-20(29)-en-3α,23-diolMCF-7 (Breast)5.80[7]
Other Triterpenoids
Hederacolchiside A1Various0.29 - 3.48[9]
Taraxastane derivative (703)A2780 (Ovarian)3.9 - 17.8[1]

Experimental Protocols

Accurate and reproducible cytotoxicity data rely on standardized experimental protocols. The two most common assays for evaluating the cytotoxic effects of compounds like triterpenoid derivatives are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.[9]

It is important to note that some triterpenoids can directly reduce MTT, leading to false-positive results.[11] Therefore, appropriate controls, such as wells with the compound but no cells, are essential.[11]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to protein components of cells.[12] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the triterpenoid derivatives for the desired duration.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[11]

  • Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash and Dry: Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry.[11]

  • Dye Solubilization: Solubilize the bound dye with a Tris-base solution.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 510 nm.

The SRB assay is generally considered to be less susceptible to interference from reducing compounds compared to the MTT assay.[12]

Statistical Analysis of Cytotoxicity Data

The primary goal of statistical analysis in cytotoxicity assays is to determine the IC50 value. This is typically achieved by fitting a dose-response curve to the experimental data.

Steps for IC50 Determination:

  • Data Normalization: Convert the raw absorbance data to percentage of inhibition relative to untreated control cells.[4]

  • Log Transformation of Concentration: The compound concentrations are typically plotted on a logarithmic scale.[13]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) using statistical software such as GraphPad Prism.[13][14]

  • IC50 Calculation: The IC50 is the concentration at which the fitted curve crosses the 50% inhibition level.[4]

It is crucial to perform multiple biological replicates and technical triplicates to ensure the reliability of the results.[15] Statistical tests, such as ANOVA, can be used to determine if the differences in cytotoxicity between different compounds or cell lines are statistically significant.[15]

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the biological mechanisms of action of triterpenoid derivatives, graphical representations are invaluable.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Triterpenoid Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation assay_protocol MTT or SRB Assay Protocol incubation->assay_protocol readout Absorbance Reading assay_protocol->readout data_norm Data Normalization readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50 IC50 Determination curve_fit->ic50

Caption: Experimental workflow for determining the cytotoxicity of triterpenoid derivatives.

Many triterpenoid derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[5][16] A common mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.[5][16]

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade triterpenoid Triterpenoid Derivative ros ↑ ROS Production triterpenoid->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by some triterpenoid derivatives.

References

peer-reviewed studies on the bioactivity of seco-oleanolic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of various seco-oleanolic acids and related oleanane (B1240867) triterpenoids, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of these compounds.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activity of selected seco-oleanane and oleanane-type triterpenes against various human cancer cell lines. The data is presented as IC50 values (the concentration at which 50% of cell growth is inhibited), providing a quantitative measure for comparison.

CompoundDerivative TypeCell LineIC50 (µg/mL)Source
3,4-seco-olean-12-en-3,30-dioic acidSeco-OleananeA549 (Lung)53.78[1]
Oleanolic AcidOleananeHeLa (Cervical)>100[1]
Betulinic AcidLupaneHeLa (Cervical)29.35[1]
2β-acetoxy-labda-7-en-15-oic acidLabdane DiterpeneHeLa (Cervical)68.42[1]
2β-acetoxy-7-oxolabda-8-en-15-oic acidLabdane DiterpeneA549 (Lung)72.31[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the bioactivity data is crucial for interpretation and replication. Below are summaries of typical experimental protocols employed in the cited studies.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activities of the isolated compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., seco-oleanolic acids) and incubated for a specified period (e.g., 48 hours). A positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental procedures can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a standard experimental workflow.

cluster_workflow Experimental Workflow: Cytotoxicity (MTT Assay) start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treatment Treatment with Seco-oleanolic Acids (Varying Concentrations) culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt MTT Reagent Addition incubation->mtt forazan forazan mtt->forazan formazan Formazan Crystal Formation (in viable cells) solubilize Solubilization of Formazan (e.g., with DMSO) read Absorbance Measurement (Microplate Reader) solubilize->read analysis Data Analysis (IC50 Calculation) read->analysis end End: Cytotoxicity Profile analysis->end forazan->solubilize

Caption: Workflow for determining the cytotoxicity of seco-oleanolic acids.

cluster_pathway Proposed Apoptotic Pathway of Oleanolic Acid Derivatives OA_Derivative Oleanolic Acid Derivative MAPK MAPK Pathway OA_Derivative->MAPK induces Intrinsic Intrinsic Apoptosis Pathway OA_Derivative->Intrinsic activates Caspase8 Caspase-8 Activation MAPK->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Intrinsic->Bax_Bcl2 CytoC Cytochrome c Release Caspase9 Caspase-9 Activation CytoC->Caspase9 Bax_Bcl2->CytoC Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction by oleanolic acid derivatives.[2]

Oleanolic acid and its derivatives have been shown to induce both extrinsic and intrinsic apoptotic pathways.[2] For instance, some derivatives activate the MAPK pathway, leading to the activation of caspase-8, a key initiator of the extrinsic pathway.[2] Concurrently, they can trigger the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[2] Both pathways converge on the activation of caspase-3, an executioner caspase that cleaves essential cellular proteins, such as PARP, ultimately leading to apoptosis.[2]

References

Safety Operating Guide

Navigating the Disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a natural product derived from Ligularia intermedia.[1][2]

Crucial First Step: Safety Data Sheet (SDS) Consultation

General safety precautions when handling this and similar compounds include wearing appropriate personal protective equipment (PPE) such as gloves, and eye and face protection, and ensuring adequate ventilation.[4][5][6] Avoid creating dust and prevent the chemical from coming into contact with skin and eyes.[7][8]

Quantitative Data for Disposal Planning

In the absence of a specific SDS for this compound, the following table summarizes typical data points found in the SDS of the closely related and well-documented compound, Oleanolic Acid. This information should be used as a general guideline, and it is imperative to handle the target compound with the assumption of potential hazards.

Data PointDescriptionTypical Information for Oleanolic AcidSource
GHS Hazard Classification Indicates if the chemical is toxic, corrosive, flammable, or reactive.Not classified as hazardous to the aquatic environment. Shall not be classified as corrosive/irritant to skin, seriously damaging to the eye or eye irritant, a respiratory or skin sensitiser, germ cell mutagenic, carcinogenic nor as a reproductive toxicant.[9]
Physical State The physical form of the chemical (solid, liquid, gas).Solid[9]
Solubility Information on solvents that can dissolve the chemical.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
LD50 (Oral) The lethal dose for 50% of a test population, indicating acute toxicity.>2,000 mg/kg (rat)[9]

Experimental Protocol: Standard Laboratory Chemical Waste Disposal

The following is a generalized procedure for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound, including contaminated labware and cleaning materials, as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes must be kept separate to prevent dangerous reactions.

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, free of leaks, and compatible with the chemical.

  • The container must be clearly labeled with the full chemical name: "this compound," the date accumulation started, and any relevant hazard warnings.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.

  • The storage area should have secondary containment to capture any potential leaks.

Step 4: Empty Container Management

  • A container that held this compound must be triple-rinsed with a suitable solvent.

  • The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, all labels on the empty container must be defaced or removed before it is discarded according to institutional guidelines.

Step 5: Arranging for Final Disposal

  • Never dispose of chemical waste down the sink or through evaporation.[3]

  • Contact your institution's EHS office to arrange for the pickup and final, compliant disposal of the material.[3] For similar compounds, disposal often involves removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Storage & Handling cluster_disposal Final Disposal start Start: Have Waste This compound sds Consult SDS (Treat as hazardous if unavailable) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste ppe->segregate container Select & Label Waste Container segregate->container collect Collect Waste in Labeled Container container->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs? store->spill full Container Full? store->full cleanup Clean Spill & Collect Cleanup Materials as Hazardous Waste spill->cleanup Yes spill->full No cleanup->collect full->collect No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: A workflow for the proper disposal of this compound.

Empty_Container_Disposal start Start: Empty Container triple_rinse Triple-Rinse with Suitable Solvent start->triple_rinse collect_rinsate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Labels collect_rinsate->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container end End: Clean Container Disposed dispose_container->end

Caption: Procedure for the disposal of empty containers of this compound.

In the event of a spill, immediately evacuate the area and prevent further spread if it is safe to do so.[8] Absorb the spill with inert material and collect all contaminated materials in a sealed container for disposal as hazardous waste.[7][8] Always follow your institution's specific spill response procedures.

By adhering to these guidelines and maintaining a proactive approach to safety, researchers can ensure the responsible management and disposal of this compound, fostering a safe and compliant laboratory environment.

References

Essential Safety and Logistical Information for Handling 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. The information is intended for researchers, scientists, and professionals in drug development laboratories.

Compound Information

Chemical Properties

Property Value Source
CAS Number 182249-69-0 BioCrick[1], ChemicalBook[3]
Purity >98% BioCrick[1]

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[1] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing[4].
Skin Chemical-Resistant Gloves and Lab CoatNitrile gloves are a minimum requirement. Ensure gloves are compatible with the solvents being used. A chemical-resistant lab coat, fully buttoned with sleeves of sufficient length, is required to prevent skin exposure[4].
Respiratory Fume HoodAll handling of the compound, especially when in powdered form or in volatile solvents, must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[5].
Feet Closed-Toe ShoesProtects feet from potential spills[6].

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is critical for safe handling and storage.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Retrieve Compound from Storage b->c Begin Experiment d Weigh/Dispense Compound c->d e Prepare Solution (if applicable) d->e f Decontaminate Glassware and Surfaces e->f Complete Experiment g Dispose of Waste f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.